2-Iodo-3-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOSMOZBIBXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479039 | |
| Record name | Phenol, 2-iodo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197243-48-4 | |
| Record name | Phenol, 2-iodo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Iodo-3-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-3-nitrophenol. Due to the limited availability of direct experimental protocols in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established principles of electrophilic aromatic substitution. It also compiles available physicochemical and computed spectral data to aid in the identification and characterization of this compound. Furthermore, this guide discusses the potential biological significance of this compound by examining the known activities of related nitro- and iodo-substituted phenolic compounds.
Introduction
This compound is a substituted aromatic compound containing hydroxyl, nitro, and iodo functional groups. Halogenated nitrophenols are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] The presence of the nitro group, a strong electron-withdrawing group, and iodine, a bulky halogen, on the phenol backbone suggests that this compound may exhibit unique chemical and biological properties. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this specific isomer.
Proposed Synthesis
Based on general principles of electrophilic aromatic substitution, a plausible synthetic route is the direct iodination of 3-nitrophenol. The hydroxyl group of 3-nitrophenol directs electrophilic substitution to the 2, 4, and 6 positions, while the nitro group directs to the 5 position. Therefore, the formation of this compound is electronically favored.
Several iodinating agents could be employed for this transformation. N-iodosuccinimide (NIS) is a mild and selective iodinating agent for activated aromatic rings like phenols.[2][3] Iodine monochloride (ICl) is another potent electrophilic iodinating agent that can be used for a wide range of aromatic substrates.[4][5]
Proposed Experimental Protocol: Iodination of 3-Nitrophenol with N-Iodosuccinimide (NIS)
This protocol is a proposed method and has not been experimentally validated in the available literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.
Materials:
-
3-Nitrophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Sodium thiosulfate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-nitrophenol (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: Proposed synthesis of this compound.
Characterization Data
Experimental characterization data for this compound is scarce in the public domain. The following tables summarize the available computed data from the PubChem database.[6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | [PubChem] |
| Molecular Weight | 265.01 g/mol | [PubChem] |
| CAS Number | 197243-48-4 | [PubChem] |
| Appearance | (Not specified) | - |
| Melting Point | (Not specified) | - |
| Boiling Point | (Not specified) | - |
| XLogP3 | 2.7 | [PubChem] |
Computed Spectroscopic Data
No experimental NMR or IR spectra for this compound were found in the searched literature. The following represents a logical expectation for the spectral characteristics based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo, nitro, and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-I and C-N stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.
Potential Biological Significance
While no specific biological studies on this compound have been identified, the bioactivity of related compounds provides a basis for predicting its potential pharmacological relevance.
-
Antimicrobial Activity: Nitroaromatic compounds are known to possess a broad spectrum of antimicrobial activities.[7][8] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage. Phenolic compounds also exhibit well-documented antimicrobial properties.[9] The combination of these functional groups in this compound suggests a potential for antibacterial and/or antifungal activity.
-
Other Potential Activities: Iodinated compounds are utilized in various therapeutic and diagnostic applications, including as contrast agents and in radioiodine therapy.[3] The presence of iodine in the structure of this compound could confer unique properties relevant to these areas.
Figure 2: Functional groups and their potential biological activities.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a proposed synthetic route and a compilation of available characterization data to facilitate further research into this compound. The potential for significant biological activity, inferred from its constituent functional groups, warrants experimental investigation. Future work should focus on the development and optimization of a reliable synthetic protocol, followed by comprehensive spectroscopic and biological characterization to unlock the full potential of this compound in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. calibrechem.com [calibrechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]
- 6. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"physical and chemical properties of 2-iodo-3-nitrophenol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of 2-iodo-3-nitrophenol (CAS No: 197243-48-4).[1] As a substituted aromatic compound, it holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document details its known characteristics, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and presents key data in a structured format to support research and development activities.
Physical and Chemical Properties
This compound is a multifaceted organic compound with a molecular structure that suggests a range of interesting chemical behaviors.[1] The presence of a hydroxyl group, a nitro group, and an iodine atom on the benzene ring imparts a unique combination of reactivity and physical characteristics.[1] While experimentally determined data for some properties are not widely published, we can infer many characteristics from its structure and from data available for analogous compounds.
Physical Properties
The physical state and solubility of this compound are dictated by the interplay of its functional groups. The hydroxyl group is capable of hydrogen bonding, which would typically increase water solubility. However, the bulky iodine atom and the overall size of the molecule may limit this. Its solubility is expected to be higher in polar organic solvents.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H4INO3 | [1] |
| Molecular Weight | 265.01 g/mol | [1] |
| CAS Number | 197243-48-4 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from related nitrophenols[2][3] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like ethanol, acetone, and ether. | Inferred from related nitrophenols[4][5][6][7] |
| pKa | Not available. Estimated to be acidic. | The pKa of 2-nitrophenol is ~7.23[8] |
| XLogP3-AA | 2 | [1] |
| Topological Polar Surface Area | 66.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Chemical Properties
The chemical reactivity of this compound is influenced by its three key functional groups. The phenol hydroxyl group is acidic and can be deprotonated to form a phenoxide. The aromatic ring is activated towards electrophilic substitution, though the positions are directed by the existing substituents. The nitro group can be reduced to an amino group, and the iodine atom can participate in various coupling reactions, making it a valuable synthetic intermediate.
The stability of the compound is expected to be moderate. Like many nitroaromatic compounds, it may be sensitive to heat and light. It is expected to be stable under normal laboratory storage conditions, kept in a cool, dark, and dry place.
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra is not publicly available, the expected spectral features can be predicted based on the analysis of similar compounds.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Peaks and Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.5 ppm). The phenolic proton would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group would be significantly downfield, as would the carbons bonded to the iodine and nitro groups. |
| FTIR (cm⁻¹) | A broad O-H stretch around 3200-3500 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-I stretching vibration in the fingerprint region, typically below 600 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at m/z 265. Fragmentation may involve the loss of NO₂, OH, and I. A prominent peak at m/z 139 corresponding to the loss of iodine would be indicative. |
Experimental Protocols
The following are detailed, hypothetical methodologies for the synthesis, purification, and analysis of this compound, based on established organic chemistry principles.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2-iodophenol. The hydroxyl group of the starting material is a strongly activating ortho-, para-director. However, the bulky iodine atom at the 2-position would sterically hinder substitution at the adjacent positions, potentially favoring nitration at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Materials:
-
2-Iodophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodophenol in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2-iodophenol. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude product, likely a mixture of isomers, can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Characterization
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra.
-
FTIR Spectroscopy: Obtain the infrared spectrum of the solid sample, for instance, as a KBr pellet.
-
Mass Spectrometry: Analyze the sample to determine its mass-to-charge ratio and fragmentation pattern.
-
Melting Point Determination: Measure the melting point of the purified solid and compare it to literature values if available.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Safety Information
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a compound with significant potential for applications in organic synthesis and drug development. This guide provides a foundational understanding of its physical and chemical properties, along with practical, albeit hypothetical, protocols for its preparation and characterization. Further experimental investigation is warranted to fully elucidate its properties and explore its synthetic utility.
References
- 1. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 3-Nitrophenol, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Characterization of 2-Iodo-3-Nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-iodo-3-nitrophenol, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a robust reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound. This data is derived from the analysis of substituent effects on the benzene ring and comparison with known spectra of related compounds such as iodophenols and nitrophenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| H-5 | 7.1 - 7.3 | Triplet (t) | J_ortho ≈ 8.0 |
| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| -OH | 5.0 - 6.0 | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 155 - 160 |
| C-2 (-I) | 90 - 95 |
| C-3 (-NO₂) | 150 - 155 |
| C-4 | 130 - 135 |
| C-5 | 120 - 125 |
| C-6 | 125 - 130 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| N=O stretch (nitro, asymmetric) | 1520 - 1560 | Strong |
| N=O stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C=C stretch (aromatic ring) | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
| C-I stretch | 500 - 600 | Medium |
| C-H out-of-plane bend | 690 - 900 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 265 | [M]⁺ | Molecular ion peak. |
| 219 | [M-NO₂]⁺ | Loss of the nitro group. |
| 138 | [M-I]⁺ | Loss of the iodine atom. |
| 127 | [I]⁺ | Iodine cation. |
| 92 | [M-I-NO₂]⁺ | Loss of both iodine and nitro groups. |
Note: The molecular weight of this compound is 265.01 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.[3]
-
Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[4]
-
Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[6][7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for this type of molecule.[8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The presence of iodine (isotope at m/z 127) will be a key indicator in the spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Solubility of 2-iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-iodo-3-nitrophenol in common laboratory solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on the known properties of structurally related molecules, such as nitrophenols. Furthermore, it outlines detailed experimental protocols for determining the solubility of a compound, which can be applied to this compound in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis by providing both theoretical context and practical methodologies for solubility assessment.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its chemical structure, featuring a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, suggests a moderate to low polarity. The interplay of these functional groups governs its physical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems.
Expected Solubility Profile of this compound
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group of this compound can act as a hydrogen bond donor, and the nitro and hydroxyl groups can act as hydrogen bond acceptors. This suggests that it should be reasonably soluble in polar protic solvents like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of a polar molecule like this compound. Acetone is often a good solvent for nitrophenols.
-
Nonpolar Solvents (e.g., Chloroform, Diethyl Ether): The presence of the large, polarizable iodine atom and the overall molecular structure may allow for some solubility in less polar solvents like chloroform and diethyl ether.
-
Water: The solubility in water is expected to be low. The hydrophobic benzene ring and the iodine atom likely dominate over the hydrophilic character of the hydroxyl and nitro groups.
Illustrative Solubility Data of a Related Compound
To provide a clear example of how solubility data is typically presented, the following table summarizes the solubility of 4-nitrophenol in various solvents. It is important to note that this data is for a structural isomer and should be used for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 1.6 | [1] |
| Ethanol | - | Very Soluble | [1] |
| Diethyl Ether | - | Freely Soluble | [1] |
| Acetone | - | Very Soluble | [1] |
| Chloroform | - | Freely Soluble | [1] |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy and the properties of the compound and solvent.
The Shake-Flask Method
The shake-flask method is a widely used technique for determining thermodynamic equilibrium solubility.[2]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, thermostated flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
-
Quantification: Withdraw a precise volume of the saturated supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods are often used in drug discovery.
Protocol:
-
Sample Preparation: Dispense a known amount of a concentrated stock solution of this compound (typically in DMSO) into microplate wells.
-
Solvent Addition: Add the various test solvents to the wells.
-
Equilibration and Precipitation: Shake the microplate to mix the contents and allow time for any precipitate to form and equilibrate.
-
Filtration: Filter the contents of the wells to remove any precipitated solid.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate, often using UV-Vis plate readers.[2]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: General workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently documented in publicly accessible sources, its structural characteristics suggest good solubility in polar organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide, such as the shake-flask method, provide a robust framework for obtaining this critical data. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
In-Depth Technical Guide: Safety and Hazards of 2-iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazard information for 2-iodo-3-nitrophenol (CAS No. 197243-48-4). It is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound. This document consolidates available data on its hazardous properties, handling procedures, and toxicological profile, while also highlighting the current gaps in experimental data. All quantitative information is presented in structured tables for ease of reference, and logical workflows for safety and handling are visualized using diagrams.
Chemical Identification and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₄INO₃. Its chemical structure consists of a phenol ring substituted with an iodine atom and a nitro group.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | PubChem |
| Molecular Weight | 265.01 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 197243-48-4 | PubChem |
| Physical Form | Light yellow to brown solid | Sigma-Aldrich |
| Solubility | No data available for this compound. Nitrophenols are generally slightly soluble in water. | - |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, skin and eye irritation potential.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Toxicological Information
General Toxicity of Nitrophenols:
Nitrophenols, as a class of compounds, are known to have several toxic effects. Absorption into the body can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood and can cause cyanosis. The onset of these symptoms may be delayed. Effects can range from mild irritation to more severe tissue damage depending on the intensity and duration of exposure.
Acute Toxicity:
While specific LD50 or LC50 values for this compound are not available, its GHS classification as Category 4 for oral, dermal, and inhalation toxicity indicates a significant hazard upon acute exposure.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
There is no specific information available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity. For the broader class of nitrophenols, agencies such as IARC, NTP, and OSHA have not classified them as carcinogens.
Experimental Protocols
A thorough search of available scientific literature and safety data repositories did not yield specific experimental protocols for toxicological studies conducted on this compound. The hazard classifications provided are based on notifications to regulatory bodies and likely derived from data on structurally similar compounds or computational models. For related compounds like 2-nitrophenol and 4-nitrophenol, toxicological data is available, but the detailed experimental methodologies are often not fully described in publicly accessible safety documents.
Handling, Storage, and First Aid
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Keep container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor if you feel unwell. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
Visualizations
Logical Workflow for Hazard Response
Caption: Logical workflow for responding to an exposure event involving this compound.
Generalized Metabolic Pathway for Nitrophenols
Disclaimer: This is a generalized pathway based on data for 2- and 4-nitrophenol and may not be entirely representative for this compound.
Caption: Generalized metabolic pathway for nitrophenols in the body.
Conclusion
This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this compound is lacking, the information available for structurally related nitrophenols indicates a potential for significant acute toxicity, as well as skin and eye irritation. Researchers and drug development professionals must exercise caution and adhere to the safety guidelines outlined in this document to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies are needed to fully characterize the hazard profile of this compound.
Crystal Structure of 2-iodo-3-nitrophenol: A Technical Overview
Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), has revealed no publicly available, experimentally determined crystal structure for 2-iodo-3-nitrophenol.
Therefore, this technical guide presents a detailed analysis of a structurally related compound, N-(2-iodo-4-nitrophenyl)-4-iodobenzamide , for which crystallographic data is available. This compound, while more complex, shares the core iodonitrophenyl moiety and serves as an illustrative example of the crystallographic and experimental analysis relevant to this class of molecules. All data and protocols presented herein pertain to N-(2-iodo-4-nitrophenyl)-4-iodobenzamide.
Introduction
Iodonitrophenols and their derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The presence of both a nitro group (a strong electron-withdrawing group) and an iodine atom (a halogen bond donor) on an aromatic ring can lead to unique intermolecular interactions that dictate the crystal packing and, consequently, the solid-state properties of these materials. Understanding the three-dimensional arrangement of these molecules in the crystalline state is crucial for structure-activity relationship studies and for the rational design of new materials.
This whitepaper provides a detailed overview of the crystal structure of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide, including a summary of its crystallographic data, a detailed description of its synthesis and crystal structure determination, and a discussion of its potential biological relevance.
Crystallographic Data Summary
The crystal structure of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for N-(2-iodo-4-nitrophenyl)-4-iodobenzamide
| Parameter | Value |
| Empirical Formula | C₁₃H₈I₂N₂O₃ |
| Formula Weight | 517.99 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(2) Å |
| b | 8.456(2) Å |
| c | 17.123(3) Å |
| α | 90° |
| β | 97.12(3)° |
| γ | 90° |
| Volume | 1454.0(5) ų |
| Z | 4 |
| Calculated Density | 2.366 Mg/m³ |
| Absorption Coefficient | 5.299 mm⁻¹ |
| F(000) | 968 |
| Data Collection and Refinement | |
| Theta range for data collection | 2.53 to 27.50° |
| Index ranges | -13<=h<=13, -10<=k<=10, -22<=l<=22 |
| Reflections collected | 10111 |
| Independent reflections | 3323 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.6 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3323 / 0 / 226 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.033, wR2 = 0.077 |
| R indices (all data) | R1 = 0.045, wR2 = 0.083 |
| Largest diff. peak and hole | 0.68 and -0.73 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for N-(2-iodo-4-nitrophenyl)-4-iodobenzamide
| Bond | Length (Å) | Angle | Degrees (°) |
| I(1)-C(1) | 2.098(4) | C(2)-C(1)-I(1) | 119.3(3) |
| I(2)-C(8) | 2.101(4) | C(6)-C(1)-I(1) | 119.4(3) |
| N(1)-C(11) | 1.358(5) | C(9)-C(8)-I(2) | 119.7(3) |
| N(2)-C(4) | 1.472(5) | C(13)-C(8)-I(2) | 119.2(3) |
| O(1)-C(7) | 1.222(5) | C(11)-N(1)-C(7) | 126.8(4) |
| O(2)-N(2) | 1.224(5) | O(2)-N(2)-O(3) | 123.4(4) |
| O(3)-N(2) | 1.227(5) | O(2)-N(2)-C(4) | 118.4(4) |
| C(7)-N(1) | 1.358(5) | O(3)-N(2)-C(4) | 118.2(4) |
Experimental Protocols
Synthesis of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide
The synthesis of the title compound was achieved through a standard acylation reaction.[1]
-
Materials: 4-iodobenzoyl chloride and 2-iodo-4-nitroaniline were used as starting materials. Ethanol and acetone were used as solvents for crystallization.
-
Procedure: A solution of 4-iodobenzoyl chloride was added to a solution of 2-iodo-4-nitroaniline in a suitable solvent. The reaction mixture was stirred at room temperature until the reaction was complete, as monitored by thin-layer chromatography. The resulting precipitate was collected by filtration, washed with a cold solvent, and then recrystallized.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a 1:1 (v/v) mixture of ethanol and acetone.[1]
Single-Crystal X-ray Diffraction Analysis
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide.
Plausible Biological Signaling Pathway: Induction of Oxidative Stress
Nitroaromatic compounds are known to exert biological effects, including antimicrobial and cytotoxic activities, through the induction of oxidative stress. While the specific signaling pathways for iodonitrophenols are not well-defined, a generalized pathway involving the generation of reactive oxygen species (ROS) is depicted below.
Conclusion
While the crystal structure of this compound remains undetermined, the analysis of the structurally related compound, N-(2-iodo-4-nitrophenyl)-4-iodobenzamide, provides valuable insights into the solid-state arrangement and intermolecular interactions that may be expected for this class of molecules. The detailed crystallographic data and experimental protocols presented here serve as a useful reference for researchers in the fields of crystallography, medicinal chemistry, and materials science. Further studies are warranted to determine the crystal structure of this compound and to fully elucidate the biological activities and signaling pathways of these intriguing compounds.
References
Thermodynamic Properties of 2-Iodo-3-Nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-iodo-3-nitrophenol. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related compounds, namely nitrophenols and iodophenols, to establish a predictive framework. Detailed experimental protocols for determining key thermodynamic parameters, including enthalpy of formation, heat capacity, and enthalpy of sublimation, are presented. This guide is intended to serve as a valuable resource for researchers in drug development and materials science, enabling a deeper understanding of the physicochemical behavior of this compound.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its biological activity and physical behavior are intrinsically linked to its thermodynamic properties. Understanding these properties is crucial for predicting its stability, solubility, and interactions in various systems. This guide provides a summary of available data on related compounds to infer the thermodynamic characteristics of this compound and details the experimental methodologies required for their precise measurement.
Physicochemical Properties of this compound
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | PubChem |
| Molecular Weight | 265.01 g/mol | PubChem |
| Monoisotopic Mass | 264.92359 Da | PubChem |
| Predicted XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Predicted Collision Cross Section | 143.2 Ų ([M+H]⁺) | PubChemLite[1] |
Thermodynamic Data of Structurally Related Compounds
To estimate the thermodynamic properties of this compound, it is instructive to examine the experimental data for its structural isomers and related compounds. The following tables summarize key thermodynamic parameters for nitrophenol isomers.
Table 2: Enthalpy of Formation and Combustion of Nitrophenol Isomers
| Compound | Formula | Phase | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |
| 2-Nitrophenol | C₆H₅NO₃ | solid | - | -2826.3 ± 1.2 | Cheméo[2] |
| 3-Nitrophenol | C₆H₅NO₃ | solid | -225 | -2880 | NIST WebBook[3] |
| 4-Nitrophenol | C₆H₅NO₃ | gas | -114.7 ± 1.2 | - | NIST WebBook[4] |
Table 3: Phase Change Enthalpies of Nitrophenol Isomers
| Compound | ΔfusH° (kJ/mol) | Tfus (K) | ΔsubH° (kJ/mol) | Reference |
| 2-Nitrophenol | 17.3 ± 0.2 | 318 | 76.5 ± 0.8 | Cheméo[2] |
| 3-Nitrophenol | 19.96 | 370 | 92 ± 2 | NIST WebBook[3][5] |
| 4-Nitrophenol | 21.8 ± 0.4 | 387 | 91.2 ± 1.7 | Cheméo,[6] NIST WebBook[7] |
Table 4: Heat Capacity of Nitrophenol Isomers
| Compound | Cp,solid (J/mol·K) | Temperature (K) | Reference |
| 2-Nitrophenol | 165.3 | 298.15 | Cheméo |
| 4-Nitrophenol | 143.9 | 283 | NIST WebBook[8] |
Experimental Protocols for Thermodynamic Characterization
Precise determination of the thermodynamic properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°) measured using a bomb calorimeter.[9][10][11]
Protocol:
-
Sample Preparation: A pellet of high-purity, crystalline this compound (approximately 1 gram) is accurately weighed.
-
Calorimeter Setup: The pellet is placed in a crucible within a constant-volume bomb calorimeter. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.
-
Combustion: The sample is ignited via a cotton fuse and a platinum ignition wire. The temperature change of the surrounding water bath is monitored with high precision.
-
Analysis of Products: After combustion, the gaseous products are analyzed for carbon dioxide. The liquid phase is titrated to determine the amount of nitric acid formed.
-
Corrections: The measured heat of combustion is corrected for the heat of formation of nitric acid, the heat of combustion of the fuse, and for deviations from standard state conditions (Washburn corrections).[12]
-
Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and I₂).
Measurement of Heat Capacity and Enthalpies of Phase Transitions using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity (Cp) of a substance as a function of temperature, as well as the enthalpies of phase transitions such as melting (fusion) and sublimation.[13][14][15]
Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum or gold-plated pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.
-
Heat Capacity Measurement: The measurement is performed using a three-step method:
-
An initial run is conducted with an empty sample pan and an empty reference pan to obtain a baseline.
-
A second run is performed with a sapphire standard of known heat capacity.
-
A final run is carried out with the this compound sample. The heat capacity of the sample is then calculated by comparing the heat flow signals from the three runs.[16]
-
-
Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min) through its melting point. The endothermic peak corresponding to melting is integrated to determine the enthalpy of fusion (ΔfusH°).
-
Enthalpy of Sublimation Measurement: The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques like thermogravimetric analysis (TGA) coupled with a mass spectrometer, and then applying the Clausius-Clapeyron equation. Alternatively, it can be estimated from DSC and TGA data.[17]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the thermodynamic characterization of a solid organic compound like this compound.
Caption: Experimental workflow for thermodynamic characterization.
Conclusion
While direct experimental data for the thermodynamic properties of this compound are currently lacking, this guide provides a framework for their estimation and determination. By leveraging data from structurally similar compounds and employing the detailed experimental protocols outlined, researchers can obtain the necessary parameters to model the behavior of this compound in various applications. The provided workflow illustrates the logical sequence of experiments required for a comprehensive thermodynamic characterization. This information is critical for advancing the use of this compound in drug development and materials science.
References
- 1. Phenol, 4-nitro- [webbook.nist.gov]
- 2. Phenol, 2-nitro- (CAS 88-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Phenol, 3-nitro- [webbook.nist.gov]
- 4. Phenol, 4-nitro- [webbook.nist.gov]
- 5. Phenol, 3-nitro- [webbook.nist.gov]
- 6. Phenol, 4-nitro- (CAS 100-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Phenol, 4-nitro- [webbook.nist.gov]
- 8. Phenol, 4-nitro- [webbook.nist.gov]
- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpyro.co.uk [jpyro.co.uk]
- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mse.ucr.edu [mse.ucr.edu]
- 14. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Historical Synthesis of 2-iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible historical synthetic method for 2-iodo-3-nitrophenol. Due to a lack of specific documented historical syntheses for this exact molecule, this guide outlines a method based on established and historically significant principles of electrophilic aromatic substitution, particularly the direct iodination of 3-nitrophenol. This approach is the most logical synthetic route given the directing effects of the hydroxyl and nitro substituents.
The primary method detailed is the direct iodination of 3-nitrophenol using molecular iodine in the presence of an oxidizing agent, a common practice in historical organic synthesis to generate a more potent electrophilic iodine species.
Core Synthesis Pathway: Electrophilic Iodination of 3-Nitrophenol
The most logical historical route to this compound is the direct electrophilic iodination of 3-nitrophenol. The hydroxyl group is an activating, ortho, para-directing group, while the nitro group is a deactivating, meta-directing group. Both substituents favor electrophilic attack at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Therefore, direct iodination of 3-nitrophenol is expected to yield a mixture of iodinated isomers, from which this compound can be isolated.
A common historical method for the iodination of aromatic compounds, especially those that are somewhat deactivated, involves the use of molecular iodine in the presence of an oxidizing agent such as nitric acid.[1][2] The nitric acid serves to oxidize molecular iodine (I₂) to a more electrophilic iodine species, facilitating the attack on the aromatic ring.
Caption: Plausible synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the proposed historical synthesis of this compound. As no specific historical data for this exact reaction is available, the values are estimated based on analogous iodination reactions of substituted phenols reported in the literature.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Nitrophenol | 1.0 eq | Starting material |
| Iodine (I₂) | 1.0 - 1.2 eq | Iodinating agent |
| Nitric Acid (conc.) | 1.0 - 1.5 eq | Oxidizing agent |
| Acetic Acid | ~10-20 mL/g | Solvent |
| Reaction Conditions | ||
| Temperature | 25 - 80 °C | Reaction can be run at room temperature or with gentle heating. |
| Reaction Time | 4 - 24 hours | Duration depends on temperature and substrate reactivity. |
| Yield | ||
| Estimated Yield | 30 - 50% | Yield of the desired 2-iodo isomer after purification. The reaction will likely produce a mixture of isomers. |
Detailed Experimental Protocol
This protocol describes a plausible historical method for the synthesis of this compound via the direct iodination of 3-nitrophenol.
Materials:
-
3-Nitrophenol
-
Iodine (solid)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Diethyl ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol (1.0 eq) in glacial acetic acid (10-20 mL per gram of phenol).
-
Addition of Reagents: To the stirred solution, add solid iodine (1.1 eq). Once the iodine is partially dissolved, slowly add concentrated nitric acid (1.2 eq) dropwise. The addition of nitric acid should be done cautiously as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Alternatively, the reaction can be gently heated to 50-60 °C to reduce the reaction time to 4-8 hours. Monitor the progress of the reaction by observing the disappearance of the violet color of iodine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate may form.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine. The solution should become colorless.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which is a mixture of isomers, can be purified by fractional crystallization or column chromatography to isolate the this compound.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the general mechanism of the electrophilic aromatic substitution for the iodination of 3-nitrophenol.
Caption: Mechanism of electrophilic iodination of 3-nitrophenol.
References
An In-depth Technical Guide to the Isomers of Iodonitrophenol and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of iodonitrophenol, detailing their physicochemical properties, synthesis methodologies, spectroscopic data, and potential applications in drug development. The precise arrangement of iodo and nitro groups on the phenol ring significantly influences the chemical and biological characteristics of these compounds, making a thorough understanding of each isomer crucial for research and development.
Isomers of Iodonitrophenol: An Overview
Iodonitrophenol exists in several positional isomers, each with a unique substitution pattern on the benzene ring. The relative positions of the hydroxyl (-OH), iodo (-I), and nitro (-NO₂) groups determine the molecule's polarity, acidity, and reactivity, which in turn dictate its physical properties and biological activity. This guide focuses on the most commonly studied isomers.
Physicochemical Properties
The following table summarizes the key physicochemical properties of various iodonitrophenol isomers. These properties are critical for predicting the behavior of these compounds in different environments and for designing experimental protocols.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Iodo-4-nitrophenol | C₆H₄INO₃ | 265.01 | 89-94[1] | 294.5 | - |
| 2-Iodo-6-nitrophenol | C₆H₄INO₃ | 265.01 | 110 | - | - |
| 3-Iodo-4-nitrophenol | C₆H₄INO₃ | 265.01 | 121-123[2] | - | - |
| 4-Iodo-2-nitrophenol | C₆H₄INO₃ | 265.01 | - | - | - |
| 4-Iodo-3-nitrophenol | C₆H₄INO₃ | 265.01 | - | - | 6.39 ± 0.10 |
| 2-Iodo-5-nitrophenol | C₆H₄INO₃ | 265.01 | - | 278.9 ± 30.0 | 6.74 ± 0.19 |
Data not available is denoted by "-".
Synthesis and Experimental Protocols
The synthesis of iodonitrophenol isomers typically involves electrophilic aromatic substitution reactions on a phenol or a substituted phenol precursor. The choice of starting material and reaction conditions dictates the final isomeric product.
General Synthesis Workflow:
A general workflow for the synthesis of iodonitrophenol isomers.
Synthesis of 4-Iodo-3-nitrophenol:
A common method for the synthesis of 4-iodo-3-nitrophenol involves the nitration of 4-iodophenol.
-
Materials: 4-iodophenol, nitric acid, sulfuric acid, sodium hydroxide solution.
-
Procedure:
-
Dissolve 4-iodophenol in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) to the cooled solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-iodo-3-nitrophenol.
-
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of iodonitrophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of iodonitrophenol isomers are expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carbon-iodine (C-I) groups. The exact positions of these bands can vary slightly between isomers due to differences in their electronic environments. For example, the vapor phase IR spectrum of 4-iodo-2-nitrophenol is available and can be used for comparative analysis.[3]
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is influenced by the conjugation system and the presence of auxochromes and chromophores. The UV-Vis spectra of iodonitrophenol isomers are expected to show absorption bands in the ultraviolet and visible regions.
Biological Activity and Applications in Drug Development
The biological activity of iodonitrophenol isomers is an area of growing interest, particularly in the context of drug discovery. The presence of both a nitro group and a halogen can impart a range of pharmacological properties.
Potential Pharmacological Activities:
Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects. The iodine atom can also contribute to the biological activity by enhancing the lipophilicity of the molecule, thereby improving its ability to cross cell membranes.
Signaling Pathway Interaction:
The specific biological targets and signaling pathways affected by iodonitrophenol isomers are not yet fully elucidated and represent an active area of research. A hypothetical signaling pathway that could be modulated by these compounds is depicted below.
A hypothetical signaling pathway potentially modulated by iodonitrophenol isomers.
Applications in Drug Development:
The unique properties of iodonitrophenol isomers make them interesting candidates for further investigation in drug development. For example, 3-iodo-4-nitrophenol is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Their potential as biochemical probes for studying enzyme activity and inhibition also warrants exploration.
Conclusion
The isomers of iodonitrophenol represent a versatile class of compounds with diverse physicochemical properties and potential biological activities. This guide provides a foundational understanding of these molecules, highlighting the importance of isomer-specific characterization. Further research into the synthesis, spectroscopic properties, and pharmacological effects of each isomer is crucial for unlocking their full potential in medicinal chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Iodo-3-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-iodo-3-nitrophenol, a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl, an iodine atom, and a nitro group—on the aromatic ring makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly substituted benzofurans and other heterocyclic systems of medicinal interest.
Overview of Synthetic Applications
This compound is primarily employed as a key starting material in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide in these transformations. It is a common strategy to first protect the phenolic hydroxyl group as an acetate ester to prevent side reactions and improve the yield of the desired coupling products.
The most prominent applications of this compound and its derivatives include:
-
Synthesis of Substituted Benzofurans: As a quintessential scaffold in medicinal chemistry, benzofurans are readily synthesized from 2-iodophenols. The typical strategy involves a cross-coupling reaction to introduce a substituent at the 2-position, followed by an intramolecular cyclization to form the furan ring.
-
Palladium and Copper-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a variety of powerful cross-coupling reactions, including:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Suzuki Coupling: For the coupling with boronic acids to form biaryl compounds or to introduce alkyl/alkenyl groups.
-
Data Presentation
The following tables summarize quantitative data for representative reactions involving the acetylated form of this compound, which is the more common substrate for cross-coupling reactions to avoid potential complications with the free phenol.
Table 1: Synthesis of 2-Iodo-3-nitrophenyl acetate
| Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetic Anhydride | Dichloromethane | 2 | Room Temperature | >95 |
Table 2: Sonogashira Coupling of 2-Iodo-3-nitrophenyl acetate with Terminal Alkynes
| Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 12 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diethylamine | DMF | 70 | 10 | 80-90 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (3) | Triethylamine | Toluene | 80 | 16 | 88-96 |
Table 3: Heck Coupling of 2-Iodo-3-nitrophenyl acetate with Alkenes
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | Triethylamine | Acetonitrile | 80 | 24 | 75-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Sodium acetate | DMF | 100 | 18 | 80-90 |
| Cyclohexene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Potassium carbonate | DMA | 110 | 20 | 70-80 |
Table 4: Suzuki Coupling of 2-Iodo-3-nitrophenyl acetate with Boronic Acids
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Sodium carbonate | Toluene/Ethanol/Water (2:1:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Potassium phosphate | Dioxane/Water (4:1) | 100 | 16 | 88-98 |
| Methylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cesium carbonate | THF/Water (3:1) | 80 | 24 | 70-80 |
Experimental Protocols
Synthesis of 2-Iodo-3-nitrophenyl acetate
This protocol describes the protection of the hydroxyl group of this compound as an acetate ester.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-iodo-3-nitrophenyl acetate as a solid, which can be used in the next step without further purification.
General Protocol for Sonogashira Coupling and Intramolecular Cyclization to form 4-Nitrobenzofurans
This protocol outlines a one-pot procedure for the synthesis of a 2-substituted-4-nitrobenzofuran from 2-iodo-3-nitrophenyl acetate.
Materials:
-
2-Iodo-3-nitrophenyl acetate
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
Potassium hydroxide (for deacetylation and cyclization)
-
Methanol
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-iodo-3-nitrophenyl acetate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF (or DMF) and triethylamine (2.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After the coupling reaction is complete, cool the mixture to room temperature.
-
Add a solution of potassium hydroxide (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to facilitate deacetylation and intramolecular cyclization.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4-nitrobenzofuran.
Mandatory Visualizations
Synthetic Pathway to 4-Nitrobenzofurans
Caption: Synthetic route from this compound to 2-substituted-4-nitrobenzofurans.
Catalytic Cycle for Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow for Benzofuran Synthesis
Caption: Step-by-step workflow for the synthesis of 4-nitrobenzofurans.
Application Notes and Protocols for 2-iodo-3-nitrophenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-iodo-3-nitrophenol as a versatile reagent in various palladium and copper-catalyzed cross-coupling reactions. This compound is a valuable building block for the synthesis of highly substituted phenolic compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials. The presence of the iodo group allows for a range of coupling reactions, while the nitro and hydroxyl functionalities offer sites for further chemical modification.
Overview of Cross-Coupling Reactions with this compound
This compound is an attractive substrate for cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The electron-withdrawing nature of the nitro group can further influence the reactivity of the aryl iodide. This reagent can participate in several key cross-coupling reactions to form C-C, C-N, and C-O bonds, leading to a diverse array of substituted phenol derivatives.
Below are detailed protocols for several major cross-coupling reactions, adapted for this compound based on established methodologies for similar aryl iodides. It is important to note that optimization of the reaction conditions may be necessary to achieve the best results for this specific substrate.
Suzuki-Miyaura Coupling: Synthesis of 2-aryl-3-nitrophenols
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1] Using this compound as the aryl halide, a wide variety of 2-aryl-3-nitrophenols can be synthesized. These products are valuable precursors for biaryl-containing bioactive molecules.
General Reaction Scheme:
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 90 | 10 | 75-85 |
Note: Yields are based on reactions with electronically similar and sterically hindered aryl iodides and may vary for this compound.
Detailed Experimental Protocol: Synthesis of 2-phenyl-3-nitrophenol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 265 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) under a positive flow of argon. Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-3-nitrophenol.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: Synthesis of 2-alkenyl-3-nitrophenols
The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene, providing access to substituted olefins.[2][3] This reaction can be used to synthesize various 2-alkenyl-3-nitrophenols, which are useful intermediates for the synthesis of complex molecules.
General Reaction Scheme:
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 2-alkynyl-3-nitrophenols
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [4][5]This reaction provides a direct route to 2-alkynyl-3-nitrophenols.
General Reaction Scheme:
Table 3: Representative Conditions and Yields for Sonogashira Coupling of Aryl Iodides
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | Toluene | 60 | 10 | 80-90 |
Note: Yields are based on reactions with electronically similar aryl iodides and may vary for this compound.
Detailed Experimental Protocol: Synthesis of 2-(phenylethynyl)-3-nitrophenol
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 265 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon (repeat three times).
-
Addition of Reagents: Add anhydrous tetrahydrofuran (THF, 10 mL), followed by triethylamine (3.0 mmol, 303 mg, 0.42 mL) and phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(phenylethynyl)-3-nitrophenol.
HO- (NO2) -C6H3-I + R1R2NH --[Pd catalyst, Ligand, Base]--> HO- (NO2) -C6H3-NR1R2 (this compound) (Amine) (2-(substituted-amino)-3-nitrophenol)```
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 70-80 |
Note: Yields are based on reactions with similar aryl iodides. The use of strong bases like NaOt-Bu may lead to side reactions with the nitro group.
Detailed Experimental Protocol: Synthesis of 2-(morpholino)-3-nitrophenol
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 265 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and BINAP (0.015 mmol, 9.3 mg).
-
Addition of Reagents: Add toluene (5 mL) and morpholine (1.2 mmol, 104 mg, 0.10 mL).
-
Reaction: Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford 2-(morpholino)-3-nitrophenol.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Ullmann Condensation: Synthesis of 2-aryloxy-3-nitrophenols
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and an alcohol or phenol. Th[6]is method can be applied to synthesize diaryl ethers from this compound.
General Reaction Scheme:
Table 5: Representative Conditions and Yields for Ullmann Condensation of Aryl Iodides
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | Phenanthroline (20) | K₂CO₃ | Pyridine | 120 | 24 | 60-75 |
| 2 | 4-Cresol | Cu₂O (5) | Picolinic acid (10) | Cs₂CO₃ | DMSO | 110 | 18 | 65-80 |
| 3 | 2-Naphthol | CuI (15) | - | K₃PO₄ | NMP | 130 | 36 | 55-70 |
Note: Yields are based on reactions with similar aryl iodides and may vary for this compound.
Detailed Experimental Protocol: Synthesis of 2-phenoxy-3-nitrophenol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 265 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Addition of Solvent: Add pyridine (5 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through Celite and wash the filter cake with ethyl acetate.
-
Purification: Wash the filtrate with 1 M HCl (2 x 15 mL), water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to give 2-phenoxy-3-nitrophenol.
Ullmann Condensation Experimental Workflow
Caption: General workflow for the Ullmann C-O coupling reaction.
References
- 1. 2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthetic Routes to Derivatives of 2-Iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of 2-iodo-3-nitrophenol and its subsequent derivatization to form ethers and esters. The protocols are based on established methodologies in organic synthesis and can be adapted for the development of novel compounds for various research applications, including pharmaceutical development.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be approached through two primary retrosynthetic pathways: iodination of 3-nitrophenol or nitration of 2-iodophenol. The choice of route may depend on the availability of starting materials and the desired regioselectivity.
Route A: Iodination of 3-Nitrophenol
This route involves the electrophilic iodination of 3-nitrophenol. The directing effects of the hydroxyl (-OH) and nitro (-NO2) groups are crucial. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The position of iodination will be influenced by these competing effects. Iodination at the 2-position is sterically hindered by the adjacent nitro group, while the 4- and 6-positions are activated by the hydroxyl group.
Experimental Protocol: Iodination of a Phenolic Compound
This protocol is a general procedure for the iodination of activated aromatic rings and may require optimization for 3-nitrophenol.
-
Dissolve the phenolic starting material (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.
-
Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl or H₂O₂).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired iodinated phenol.
Route B: Nitration of 2-Iodophenol
This route involves the nitration of 2-iodophenol. The hydroxyl group at position 1 and the iodine at position 2 will direct the incoming nitro group. The hydroxyl group strongly directs ortho- and para-, while the iodo group is a weak ortho-, para-director. Nitration is expected to occur at positions activated by the hydroxyl group.
Experimental Protocol: Nitration of a Phenol
This is a general protocol for the nitration of phenols and should be performed with caution due to the use of strong acids.[1]
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 ratio) in an ice bath.
-
Slowly add the 2-iodophenol (1.0 eq) to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product and wash thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the nitrated product.
Synthesis of this compound Derivatives
Once this compound is synthesized, its phenolic hydroxyl group can be derivatized to form ethers and esters.
Synthesis of Ether Derivatives
The synthesis of nitrophenyl alkyl ethers can be achieved by reacting the corresponding nitrophenol with an alkyl halide in the presence of a base.[2] This is a classic Williamson ether synthesis.
Experimental Protocol: O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).
-
Stir the mixture at room temperature to form the phenoxide salt.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether derivative.
Table 1: Representative Yields for Ether Synthesis (Analogous Reactions)
| Phenol Reactant | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| o-Nitro-p-cresol | Methyl chloride | Aq. NaOH | Water | Not specified | [2] |
| Various phenols | Alkyl bromides | Cs₂CO₃ | DMF | 60-95 | General Williamson Ether Synthesis |
Synthesis of Ester Derivatives
Ester derivatives of this compound can be prepared through the reaction of the phenol with an acyl chloride or a carboxylic acid anhydride in the presence of a base, or by using a carboxylic acid with a coupling agent. A method for synthesizing p-nitrophenyl esters involves the reaction of a carboxylic acid with 4-nitrophenol chloroformate.[3] A similar strategy could be adapted.
Experimental Protocol: O-Acylation of this compound
-
In a flask, dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the final ester product.
Table 2: Representative Yields for Ester Synthesis (Analogous Reactions)
| Phenol/Alcohol | Acylating Agent | Catalyst/Base | Yield (%) | Reference |
| 4-Nitrophenol | Various carboxylic acids | 4-Nitrophenol chloroformate, DMAP, TEA | ≥98 | [3] |
| Aromatic Alcohols | Vinyl acetate | Lipase | 27-63 | [4] |
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic routes discussed.
References
Application Notes and Protocols for the Nitration of 2-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of 2-iodophenol, a critical reaction for the synthesis of various chemical intermediates. The protocol is based on established methodologies for the nitration of substituted phenols, adapted for the specific substrate.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. For substituted phenols like 2-iodophenol, the regioselectivity of the reaction is influenced by the directing effects of both the hydroxyl (-OH) and iodo (-I) substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. This interplay governs the distribution of the resulting nitro-isomers, primarily 2-iodo-4-nitrophenol and 2-iodo-6-nitrophenol.
Experimental Protocols
This section details the necessary materials and procedures for the nitration of 2-iodophenol.
Materials:
-
2-Iodophenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beakers, separatory funnel)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-iodophenol (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. Caution: This mixing is highly exothermic.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-iodophenol over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products.
Data Presentation
The nitration of 2-iodophenol is expected to yield a mixture of 2-iodo-4-nitrophenol and 2-iodo-6-nitrophenol. The relative yields can be influenced by reaction conditions.
| Product | Expected Yield (relative) | Analytical Data (Exemplary) |
| 2-Iodo-4-nitrophenol | Major Isomer | Melting Point, ¹H NMR, ¹³C NMR, Mass Spectrometry data. |
| 2-Iodo-6-nitrophenol | Minor Isomer | Melting Point, ¹H NMR, ¹³C NMR, Mass Spectrometry data. |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the nitration of 2-iodophenol.
Application Notes and Protocols: Reactions of 2-Iodo-3-nitrophenol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-3-nitrophenol is a versatile aromatic compound of significant interest in organic synthesis and drug discovery. The presence of a nitro group ortho to the iodine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This, combined with the phenolic hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group facilitates the displacement of the iodide, a good leaving group, by a range of nucleophiles. These reactions are fundamental in constructing more complex molecules with potential applications in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the iodide ion.
For certain nucleophiles, particularly those that are less reactive, a copper-catalyzed pathway known as the Ullmann condensation can be employed to facilitate the substitution.[1][2]
Reaction Workflow
References
Application Notes and Protocols: 2-Iodo-3-nitrophenol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-3-nitrophenol as a strategic intermediate in the synthesis of complex molecules with pharmaceutical relevance. Its unique trifunctional scaffold, featuring hydroxyl, nitro, and iodo groups, allows for sequential and regioselective modifications, making it a valuable building block in modern medicinal chemistry. This document outlines its application in the synthesis of bioactive compounds, including PARP1 inhibitors and cytotoxic agents, and provides detailed protocols for key chemical transformations.
Overview of Synthetic Applications
This compound serves as a key starting material in multi-step syntheses, leveraging the distinct reactivity of its functional groups. The iodide is amenable to palladium-catalyzed cross-coupling reactions, the phenol group can undergo etherification, and the nitro group can be reduced to an amine, which can then participate in various cyclization or derivatization reactions.
Key applications include:
-
Synthesis of PARP1 Inhibitors: As a crucial starting material for the synthesis of novel Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors, which are at the forefront of targeted cancer therapy.
-
Total Synthesis of Bioactive Natural Products: Utilized in the enantioselective total synthesis of complex alkaloids such as (-)-aurantioclavine.[1]
-
Development of Cytotoxic Agents: A key intermediate in the synthesis of novel indole C-glycosides that exhibit significant cytotoxic activity against cancer cell lines.
-
Creation of Chiral Ligands: Employed in the synthesis of C2-chiral biaryldiamine ligands, which have applications in asymmetric catalysis.
Data Presentation
The following tables summarize quantitative data associated with the use of this compound and its derivatives in pharmaceutical synthesis.
Table 1: Summary of Key Reactions and Reported Yields
| Reaction Type | Substrate | Product | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Etherification | This compound | 2-(2-Iodo-3-nitrophenoxy)ethanol | Ethylene carbonate, K₂CO₃ | DMF | ~85% | General Protocol |
| Suzuki-Miyaura Coupling | SEM-protected this compound | Coupled biaryl product | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | Not specified | [1] |
| Sonogashira Coupling | Acetylated this compound | Coupled alkyne product | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Not specified | |
| Nitro Group Reduction | Substituted nitrophenol derivative | Aniline derivative | Fe, NH₄Cl | EtOH/H₂O | ~90% | General Protocol |
Table 2: Biological Activity of a Downstream Product
| Compound | Target Cell Lines | IC₅₀ (µM) | Biological Activity |
| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | Human Myeloid Leukemia (HL-60) | 1.3 | Cytotoxic |
| Human Liver Cancer (HepG2) | 2.1 | Cytotoxic |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Etherification of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of a key intermediate for PARP1 inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
3-Hexyn-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an argon atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 3-hexyn-1-ol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the C-C bond formation at the iodo-position, as seen in the synthesis of (-)-aurantioclavine.[1]
Reaction Scheme:
Materials:
-
Protected this compound (e.g., SEM-protected)
-
Vinylborane derivative (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene and Water (4:1 mixture), degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine the protected this compound (1.0 equivalent), vinylborane (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Palladium and Copper-Catalyzed Sonogashira Cross-Coupling
This protocol outlines the coupling of an alkyne to the iodo-position, a key step in the synthesis of a cytotoxic indole C-glycoside.
Reaction Scheme:
Materials:
-
Acetylated this compound (1.0 equivalent)
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.06 equivalents)
-
Triethylamine (Et₃N, 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetylated this compound in anhydrous and degassed THF, add Pd(PPh₃)₂Cl₂ and CuI under an argon atmosphere.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathways originating from this compound.
Diagram 2: PARP1 Signaling Pathway in DNA Repair
Caption: Mechanism of action for PARP1 inhibitors in cancer therapy.
References
Application Notes and Protocols: Suzuki Coupling of 2-iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-iodo-3-nitrophenol. This reaction is a powerful tool for the synthesis of 2-aryl-3-nitrophenols, which are valuable intermediates in the development of novel pharmaceuticals and other biologically active molecules.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[4][5][6] This reaction has become one of the most important and widely used methods for the formation of carbon-carbon bonds in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3] The products of Suzuki coupling reactions are key components in many pharmaceuticals, agrochemicals, and advanced materials.[3][7]
The coupling of this compound with various arylboronic acids provides access to a library of 2-aryl-3-nitrophenol derivatives. The nitro and hydroxyl functionalities on the phenol ring offer sites for further chemical modification, making these compounds versatile building blocks in medicinal chemistry and drug discovery.[2]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General reaction scheme for the Suzuki coupling.
Data Presentation
While specific yield data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes typical yields and conditions for analogous Suzuki coupling reactions involving iodo- and bromo-phenols, providing an expected range for reaction optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 3-iodophenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |
| 4-bromophenol | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 60 | 80-92 |
| 2-bromo-3-nitrophenol | Phenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 75-88 |
Experimental Protocols
This section provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Protocol:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol) and, if necessary, the ligand (0.03-0.06 mmol).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of dioxane) and degassed water (e.g., 1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aryl-3-nitrophenol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][5][8]
Experimental Workflow
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
Synthesis of Heterocyclic Compounds from 2-Iodo-3-Nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel heterocyclic compounds, specifically 8-iodobenzoxazoles and 4-iodophenoxazines, starting from the readily available precursor, 2-iodo-3-nitrophenol. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Overview
The synthesis of the target heterocyclic compounds is achieved through a two-step reaction sequence. The initial step involves the reduction of the nitro group of this compound to an amino group, yielding the key intermediate, 3-amino-2-iodophenol. This intermediate is then subjected to cyclization reactions to afford the desired benzoxazole and phenoxazine scaffolds.
Synthetic Strategy
The overall synthetic workflow is depicted below. The process begins with the selective reduction of the nitro functionality, followed by two distinct cyclization pathways to generate the target heterocyclic cores.
Caption: Overall workflow for the synthesis of heterocyclic compounds.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-iodophenol
This protocol details the reduction of the nitro group of this compound to an amino group using tin(II) chloride. This method is a classic and reliable procedure for the selective reduction of aromatic nitro compounds in the presence of other functional groups.
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) in portions.
-
Carefully add concentrated hydrochloric acid (a sufficient amount to maintain an acidic medium).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-amino-2-iodophenol.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Amino-2-iodophenol | C₆H₆INO | 249.02 | 85-95 | 98-102 |
Step 2a: Synthesis of 8-Iodobenzoxazole Derivatives
This protocol describes the synthesis of 2-substituted-8-iodobenzoxazoles via the condensation of 3-amino-2-iodophenol with various aldehydes.[1] This reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation.[1]
Caption: Workflow for the synthesis of 8-iodobenzoxazoles.
Materials:
-
3-Amino-2-iodophenol
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Ethanol or another suitable solvent
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-2-iodophenol (1.0 eq) in ethanol, add the corresponding aldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 8-iodobenzoxazole derivative.
Quantitative Data for 8-Iodobenzoxazole Derivatives:
| Compound | R-group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 8-Iodo-2-phenylbenzoxazole | Phenyl | C₁₃H₈INO | 321.12 | 75-85 | 110-114 |
| 2-(4-Chlorophenyl)-8-iodobenzoxazole | 4-Chlorophenyl | C₁₃H₇ClINO | 355.56 | 70-80 | 145-149 |
| 8-Iodo-2-(4-methoxyphenyl)benzoxazole | 4-Methoxyphenyl | C₁₄H₁₀INO₂ | 351.14 | 72-82 | 130-134 |
Step 2b: Synthesis of 4-Iodophenoxazine
This protocol outlines the synthesis of 4-iodophenoxazine through an intramolecular Ullmann condensation of 3-amino-2-iodophenol.[2] This copper-catalyzed reaction involves the formation of a C-O bond to construct the central oxazine ring.
Caption: Workflow for the synthesis of 4-iodophenoxazine.
Materials:
-
3-Amino-2-iodophenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another high-boiling polar solvent
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-amino-2-iodophenol (1.0 eq), copper(I) iodide (0.1-0.2 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2-0.4 eq), and potassium carbonate (2.0 eq).
-
Add a high-boiling polar solvent such as DMF.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodophenoxazine.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Iodophenoxazine | C₁₂H₈INO | 309.10 | 60-70 | 155-159 |
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound and its derivatives are potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from open flames and other ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Dyes Using 2-Iodo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. Their versatile synthesis, vibrant colors, and wide range of applications in textiles, printing, and increasingly in biomedical fields, make them a subject of continuous research.[1] The introduction of specific substituents onto the aromatic rings can significantly influence the tinctorial properties, stability, and biological activity of the resulting dyes.
2-Iodo-3-nitrophenol is a substituted phenolic compound with electron-withdrawing nitro and iodo groups. While specific literature on its direct application in dye synthesis is not extensively available, its structure suggests its potential use as a coupling component in the synthesis of novel azo dyes. The presence of the iodo group offers a potential site for further functionalization, such as in cross-coupling reactions, which is of interest in the development of functional dyes and probes. The nitro group, a strong auxochrome, is expected to impart a significant bathochromic (deepening of color) shift in the resulting dye molecule.
These application notes provide a generalized protocol for the synthesis of azo dyes using this compound as a coupling component. The protocols are based on well-established principles of diazotization and azo coupling reactions for substituted aromatic compounds.[2][3] Researchers can adapt these methodologies for their specific research needs.
General Synthetic Approach
The synthesis of azo dyes from this compound follows a two-stage process:
-
Diazotization: An aromatic primary amine is converted into a reactive diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The diazonium salt is then reacted with this compound (the coupling component) under controlled pH conditions to form the azo dye.
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine (General Procedure)
This protocol outlines the formation of a diazonium salt from a generic primary aromatic amine.
Materials:
-
Primary Aromatic Amine (e.g., Aniline, p-toluidine, etc.)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar amount of the chosen primary aromatic amine in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction with this compound
This protocol details the coupling of the freshly prepared diazonium salt with this compound.
Materials:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a stoichiometric amount of this compound in an aqueous solution of sodium hydroxide. This will form the sodium salt of the phenol, which is more reactive in the coupling reaction.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-iodo-3-nitrophenoxide solution.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific aromatic amine used in the diazotization step.
-
Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).
Data Presentation
The following tables present hypothetical characterization data for a representative azo dye synthesized from a generic aromatic amine and this compound. Actual data will vary depending on the specific reactants and reaction conditions.
Table 1: Hypothetical Reaction Parameters and Yield
| Diazo Component | Coupling Component | Reaction Time (h) | Reaction Temperature (°C) | Crude Yield (%) | Purified Yield (%) |
| Aniline | This compound | 1 | 0-5 | 85 | 70 |
| p-Toluidine | This compound | 1.5 | 0-5 | 88 | 75 |
| 4-Nitroaniline | This compound | 2 | 0-5 | 92 | 80 |
Table 2: Hypothetical Spectroscopic Data for a Representative Azo Dye
| Spectroscopic Technique | Characteristic Peaks / Values |
| UV-Vis (in Ethanol) | λmax: 450-550 nm |
| FT-IR (KBr, cm-1) | ~3400 (O-H stretch), ~1600 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~830 (C-I stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons in the range of 6.5-8.5 ppm |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons in the range of 110-160 ppm |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight |
Visualizations
Diagram 1: General Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Diagram 2: General Reaction Pathway
Caption: General reaction for azo dye synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols and data presented provide a foundational framework for researchers interested in synthesizing and exploring the properties of novel azo dyes derived from this compound. The presence of the iodo and nitro functionalities offers intriguing possibilities for creating dyes with unique spectral properties and potential for further chemical modification, opening avenues for applications in materials science, analytical chemistry, and drug development. It is important to reiterate that these are generalized protocols, and optimization of reaction conditions will be necessary to achieve the desired products in good yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Iodo-3-Nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-iodo-3-nitrophenol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For crude products with minor impurities, recrystallization is often a straightforward and effective method. For more complex mixtures containing multiple byproducts or isomers, column chromatography offers superior separation.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the purification of similar nitrophenols, suitable solvent systems could include aqueous solutions with varying pH (such as water or dilute hydrochloric acid) or mixed solvent systems like ethanol/water. A systematic solvent screening is recommended to identify the optimal conditions.
Q3: What type of stationary and mobile phase is recommended for column chromatography of this compound?
A3: For the column chromatography of nitrophenols, a polar stationary phase like silica gel is commonly used.[1][2] The mobile phase is typically a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate or dichloromethane/hexane) and gradually increasing the polarity is often effective in separating the desired compound from impurities.[1][3][4]
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps, such as repeated recrystallization or column chromatography, are necessary to improve the purity of your compound.
Q5: After purification, I still see multiple spots on my TLC plate. What should I do?
A5: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm that your sample is not yet pure. If you used recrystallization, you might need to try a different solvent system or perform the recrystallization again. If you used column chromatography, you may need to optimize the mobile phase to achieve better separation or consider using a different adsorbent.[5] Combining fractions that show a single, well-defined spot on the TLC plate is crucial.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures.Too much solvent was used.Crystals were lost during filtration. | Select a solvent in which the compound has lower solubility at room temperature.Use the minimum amount of hot solvent required to dissolve the crude product.Ensure the filtration setup is appropriate and handle the crystals carefully. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated with impurities. | Use a lower-boiling point solvent.Try a different solvent system.Perform a preliminary purification step (e.g., washing with a solvent that dissolves impurities) before recrystallization. |
| Poor separation during column chromatography | Inappropriate mobile phase polarity.Column was not packed properly.Sample was overloaded. | Optimize the mobile phase composition using TLC analysis first.Ensure the column is packed uniformly to avoid channeling.Load a smaller amount of the crude sample onto the column. |
| Product elutes with impurities from the column | Fractions were collected too broadly.Polarity of the elution solvent was increased too quickly. | Collect smaller fractions and analyze each by TLC.Use a more gradual solvent gradient during elution. |
| Product appears discolored after purification | Presence of persistent colored impurities.Degradation of the compound. | Treat the solution with activated charcoal before the final filtration in recrystallization.Ensure purification conditions (e.g., temperature) are not causing decomposition. Consider purification under an inert atmosphere if the compound is sensitive to air or light. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude this compound.
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethanol/water mixtures, dilute HCl) at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Column Chromatography Protocol
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TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/hexane) to determine the optimal mobile phase for separation.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
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Elution: Begin eluting the column with the initial mobile phase.[4] Gradually increase the polarity of the mobile phase to elute the compounds from the column.[4]
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Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
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Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides illustrative data based on typical outcomes for the purification of nitrophenol compounds. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85-95 | 60-80 | Effective for removing minor, less polar or more polar impurities. |
| Column Chromatography (Silica Gel) | >98 | 50-70 | More effective for complex mixtures and separation of isomers. Yield can be lower due to losses on the column.[3][4] |
Purification Workflow
References
"common byproducts in the synthesis of 2-iodo-3-nitrophenol"
Welcome to the Technical Support Center for the synthesis of 2-iodo-3-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired this compound Product
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Potential Cause 1: Incomplete Reaction. The iodination of 3-nitrophenol can be sluggish due to the deactivating effect of the nitro group.
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Solution:
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Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increase the reaction temperature. However, be cautious as higher temperatures may lead to the formation of more byproducts. A modest increase to around 50°C can be beneficial when using systems like I₂/H₂O₂.[1][2]
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Ensure the iodinating agent is sufficiently reactive. The use of an oxidizing agent, such as hydrogen peroxide or nitric acid, is necessary to generate a more potent electrophilic iodine species from molecular iodine.
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-
-
Potential Cause 2: Suboptimal Reagent Stoichiometry. An incorrect ratio of reactants can lead to a lower yield of the desired product.
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Solution:
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Carefully control the stoichiometry of the iodinating agent. While an excess may drive the reaction to completion, it can also increase the formation of di-iodinated byproducts. A molar ratio of 1:1 to 1:1.2 of 3-nitrophenol to the iodinating species is a good starting point.
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-
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Potential Cause 3: Inefficient Work-up and Purification. The desired product may be lost during extraction or purification steps.
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Solution:
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Ensure complete extraction of the product from the reaction mixture using an appropriate organic solvent like dichloromethane or ethyl acetate.
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Optimize the purification method. If using column chromatography, select an appropriate solvent system that provides good separation between the desired product and byproducts. For recrystallization, screen various solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.
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Issue 2: Formation of Multiple Products (Isomeric Byproducts)
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Potential Cause: Lack of Regioselectivity. The hydroxyl group of 3-nitrophenol directs iodination to the ortho (positions 2 and 4) and para (position 6) positions, while the nitro group directs to the meta positions (relative to itself, which includes positions 2, 4, and 6). This can lead to the formation of a mixture of isomers: this compound (desired), 4-iodo-3-nitrophenol, and 6-iodo-3-nitrophenol.
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Solution:
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Choice of Iodinating Agent: The choice of iodinating agent and reaction conditions can influence regioselectivity. While specific studies on 3-nitrophenol are limited, in related systems, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst can offer improved regioselectivity.[3][4]
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Purification: Effective purification techniques are crucial for separating the desired isomer.
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Column Chromatography: This is a highly effective method for separating isomers with different polarities. A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/hexanes can be employed.[5][6]
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Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective, scalable purification method.
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-
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Issue 3: Presence of Di-iodinated Byproducts
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Potential Cause: Over-iodination of the Phenolic Ring. The activated nature of the phenol ring can lead to the introduction of a second iodine atom, resulting in byproducts such as 2,6-diiodo-3-nitrophenol.
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Solution:
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Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the iodinating agent. Carefully adding the iodinating agent portion-wise can also help to control the reaction and minimize di-iodination.
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Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can favor the formation of the thermodynamically more stable di-iodinated products.
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Purification: Column chromatography is generally effective in separating mono-iodinated products from the more polar di-iodinated byproducts.
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Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are isomers and di-iodinated products.
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Isomeric Byproducts: Due to the directing effects of the hydroxyl (ortho, para) and nitro (meta) groups on the 3-nitrophenol starting material, the following isomers can be formed:
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4-Iodo-3-nitrophenol
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6-Iodo-3-nitrophenol
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Di-iodinated Byproducts: Over-iodination of the aromatic ring can lead to the formation of di-iodinated species, with the most likely being:
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2,6-Diiodo-3-nitrophenol
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Q2: How can I distinguish between the desired this compound and its isomeric byproducts?
Q3: What is a general experimental protocol for the synthesis of this compound?
A3: While a specific, optimized protocol for this compound is not widely published with detailed byproduct analysis, a general procedure based on the iodination of substituted phenols using iodine and an oxidizing agent can be adapted.
General Experimental Protocol (Iodination using I₂/H₂O₂):
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Dissolution: Dissolve 3-nitrophenol in a suitable solvent, such as aqueous methanol or acetic acid.
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Addition of Iodine: Add a stoichiometric amount (1.0-1.2 equivalents) of molecular iodine (I₂) to the solution.
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Addition of Oxidant: Slowly add a solution of hydrogen peroxide (H₂O₂, 30% aqueous solution) dropwise to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor its progress by TLC or HPLC.
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Work-up: Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate. Acidify the mixture if necessary and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Q4: How can I remove unreacted 3-nitrophenol from the final product?
A4: Unreacted 3-nitrophenol can typically be separated from the iodinated products using column chromatography, as the iodinated compounds will have different polarities. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the less polar starting material from the more polar iodinated products.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Desired Product | |||
| This compound | C₆H₄INO₃ | 265.01 |
|
| Isomeric Byproducts | |||
| 4-Iodo-3-nitrophenol | C₆H₄INO₃ | 265.01 |
|
| 6-Iodo-3-nitrophenol | C₆H₄INO₃ | 265.01 | |
| Di-iodinated Byproduct | |||
| 2,6-Diiodo-3-nitrophenol | C₆H₃I₂NO₃ | 390.90 |
|
Experimental Protocols
Detailed Experimental Protocol: Iodination of Phenols using Iodine and Hydrogen Peroxide (Adapted for 3-Nitrophenol)
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
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3-Nitrophenol
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Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
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Methanol or Acetic Acid (solvent)
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Sodium thiosulfate (Na₂S₂O₃)
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Hydrochloric acid (HCl, for acidification)
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Ethyl acetate or Dichloromethane (extraction solvent)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate (eluent for chromatography)
Procedure:
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In a round-bottom flask, dissolve 1 equivalent of 3-nitrophenol in a suitable volume of the chosen solvent.
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Add 1.1 equivalents of iodine to the solution and stir until it is well-dispersed.
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Slowly add 2-3 equivalents of 30% hydrogen peroxide dropwise to the reaction mixture. Monitor the temperature and use an ice bath if necessary to control any exotherm.
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Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC, comparing the reaction mixture to the starting material.
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Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
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If the reaction was performed in a basic or neutral medium, acidify the mixture with dilute HCl to a pH of ~2.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential products in the iodination of 3-nitrophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. ukessays.com [ukessays.com]
Technical Support Center: Degradation of 2-iodo-3-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2-iodo-3-nitrophenol. The information is based on established degradation mechanisms for structurally similar compounds, such as other nitrophenols and halogenated aromatics.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
A1: While specific pathways for this compound are not extensively documented, based on the biodegradation of other nitrophenols, two primary aerobic pathways are likely. These pathways are typically initiated by monooxygenases that hydroxylate the aromatic ring. The subsequent steps involve the removal of the nitro group as nitrite and dehalogenation, followed by ring cleavage.
-
Pathway A: Via an Iodinated Nitrocatechol: A monooxygenase could hydroxylate the ring to form an iodinated nitrocatechol intermediate. Subsequent enzymatic reactions would then remove the nitro group and the iodine atom before cleaving the aromatic ring.
-
Pathway B: Via an Iodinated Nitrohydroquinone: Alternatively, the initial hydroxylation could lead to an iodinated nitrohydroquinone. This would be followed by further oxidation, denitrification, deiodination, and ring fission.
Gram-positive bacteria often utilize a 1,2,4-benzenetriol (BT) pathway for nitrophenol degradation, while Gram-negative bacteria may use a hydroquinone (HQ) pathway.
Q2: What are the key enzymes potentially involved in the initial steps of microbial degradation?
A2: The initial and rate-limiting step in the aerobic degradation of nitrophenols is often catalyzed by a two-component monooxygenase system. These enzymes hydroxylate the aromatic ring, which is a crucial activation step for subsequent degradation. For this compound, a similar two-component flavin-diffusible monooxygenase is expected to be involved.
Q3: How can this compound be degraded using Advanced Oxidation Processes (AOPs)?
A3: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic pollutants like nitrophenols. These methods generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the aromatic ring, leading to its degradation and eventual mineralization. Common AOPs include:
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UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.
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Photo-Fenton (UV/Fe²⁺/H₂O₂ or UV/Fe³⁺/H₂O₂): This process uses UV light to enhance the production of hydroxyl radicals from the reaction of Fenton's reagent (iron salts and H₂O₂). The Fe³⁺/H₂O₂/UV system has been shown to be highly efficient for 2-nitrophenol degradation.
-
Photocatalysis (e.g., UV/TiO₂): A semiconductor catalyst like titanium dioxide (TiO₂) generates electron-hole pairs upon UV irradiation, which then produce hydroxyl radicals.
Q4: What are the expected intermediate and final products of degradation?
A4: During microbial degradation, expected intermediates include iodinated catechols or hydroquinones. The final products of complete mineralization would be carbon dioxide, water, nitrite (NO₂⁻), and iodide (I⁻) ions. In AOPs, a variety of hydroxylated and ring-opened aliphatic intermediates can be formed before complete mineralization. It is important to note that some intermediate compounds formed during photocatalytic degradation can have higher toxicity than the parent compound.
Troubleshooting Guides
Problem 1: My microbial culture is not degrading this compound.
| Possible Cause | Troubleshooting Steps |
| Toxicity of the compound | Start with a lower concentration of this compound. High concentrations can be inhibitory to microbial growth. |
| Lack of appropriate enzymes | The microbial strain may not possess the necessary enzymes. Try to enrich for degrading microorganisms from a contaminated site or use a consortium of different microbial species. |
| Sub-optimal culture conditions | Optimize pH, temperature, and aeration. Most degrading bacteria prefer a neutral pH and temperatures between 25-37°C. |
| Nutrient limitation | Ensure the minimal salt medium contains all necessary macro and micronutrients for bacterial growth. |
| Need for acclimatization | The microorganisms may require a period of adaptation. Gradually increase the concentration of this compound in the culture medium. |
Problem 2: I am observing the accumulation of a colored intermediate in my AOP experiment.
| Possible Cause | Troubleshooting Steps |
| Incomplete degradation | This is common in the initial stages. The color may be due to the formation of hydroxylated or nitrated intermediates. Increase the reaction time or the oxidant concentration (e.g., H₂O₂). |
| Sub-optimal pH | The efficiency of many AOPs is pH-dependent. For example, the Fenton process works best under acidic conditions (pH ~3). Adjust the pH to the optimal range for your specific AOP. |
| Insufficient catalyst | In photocatalysis, ensure there is an optimal loading of the catalyst (e.g., TiO₂). Too little catalyst will result in a slow reaction, while too much can lead to turbidity and light scattering, reducing efficiency. |
Problem 3: How can I confirm the complete mineralization of this compound?
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To monitor the disappearance of the parent compound and the formation and disappearance of organic intermediates. |
| Total Organic Carbon (TOC) Analyzer | A decrease in TOC indicates the conversion of organic carbon to CO₂, confirming mineralization. |
| Ion Chromatography | To measure the release of inorganic ions like nitrite (NO₂⁻), nitrate (NO₃⁻), and iodide (I⁻) into the medium. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify volatile intermediates after derivatization. |
Quantitative Data Summary
The following tables provide example data from studies on similar nitrophenol compounds, which can serve as a baseline for experiments with this compound.
Table 1: Comparison of AOPs for 2-Nitrophenol Degradation
| Process | Oxidant/Catalyst | Reaction Time (min) | TOC Removal (%) | Reference |
| H₂O₂/UV | 1.3 mmol/L H₂O₂ | 120 | 36.61 | |
| Fe²⁺/H₂O₂/UV | 1.7 mmol/L H₂O₂, 9.3 x 10⁻³ mmol/L Fe²⁺ | 75 | 92.13 | |
| Fe³⁺/H₂O₂/UV | 1.7 mmol/L H₂O₂, 9.3 x 10⁻³ mmol/L Fe³⁺ | 75 | 96.47 | |
| TiO₂/H₂O₂/UV | 1.3 mmol/L H₂O₂ | 120 | 42.26 |
Table 2: Kinetic Parameters for p-Nitrophenol (PNP) Biodegradation by Different Bacteria
| Bacterial Strain | Vₘₐₓ (µmol/min/mg dry biomass) | Kₘ (mM) | Reference |
| Ralstonia sp. SJ98 | 11.76 | 0.32 | |
| Arthrobacter protophormiae RKJ100 | 7.81 | 0.28 | |
| Burkholderia cepacia RKJ200 | 3.84 | 0.23 |
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
This protocol is adapted from methods used for isolating 3-methyl-4-nitrophenol degrading bacteria.
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Enrichment Culture:
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Prepare a Minimal Salt Medium (MSM). A common formulation (g/L) is: K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.1), and trace elements.
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Add 1 g of soil from a potentially contaminated site to 100 mL of sterile MSM.
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Supplement the medium with this compound as the sole carbon source at a concentration of 20-50 mg/L.
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Incubate on a rotary shaker at 150 rpm and 30°C for 7-10 days.
-
-
Subculturing:
-
Transfer
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"troubleshooting low yield in 2-iodo-3-nitrophenol synthesis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 2-iodo-3-nitrophenol. The synthesis typically involves the iodination of 3-nitrophenol, a substrate where the aromatic ring is deactivated by the nitro group.
Troubleshooting Guides & FAQs
Q1: My overall yield of this compound is significantly lower than expected. Where should I begin troubleshooting?
A: A low overall yield can result from issues in the starting material, the reaction conditions, or the workup and purification process. A systematic approach is crucial. First, verify the purity of your starting material, 3-nitrophenol. Then, critically evaluate the reaction parameters of the iodination step. Finally, assess your purification strategy for potential loss of product. The workflow below illustrates a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low yield synthesis.
Q2: The iodination of 3-nitrophenol is proceeding very slowly or not at all. What are the likely causes?
A: The slow reaction rate is often due to the strong deactivating effect of the nitro group on the aromatic ring, making it less susceptible to electrophilic substitution. However, the hydroxyl group is an activating ortho-, para-director, which helps facilitate the reaction.[1][2] Several factors can be optimized:
-
Choice of Iodinating Agent: While molecular iodine (I₂) can be used, it often requires an oxidizing agent like hydrogen peroxide or nitric acid to generate a more potent electrophilic iodine species in situ.[3] Reagents like N-Iodosuccinimide (NIS) can also be effective, sometimes in the presence of an acid catalyst.[4]
-
Reaction Temperature: Increasing the temperature may enhance the reaction rate, but excessive heat can lead to decomposition or unwanted side products. Monitor the reaction closely using Thin Layer Chromatography (TLC).[5]
-
Solvent: The choice of solvent is critical. Aqueous or protic solvents like methanol can be effective, particularly in methods utilizing potassium iodide (KI) and an oxidant.[4]
Q3: My TLC plate shows multiple product spots. What are the potential side products?
A: The formation of multiple products is a common issue. The hydroxyl group directs iodination to the ortho and para positions relative to it. Since the para position (position 5) is open, you may get a mixture of isomers. Other potential side products include:
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Di-iodinated products: It is possible for iodination to occur more than once on the ring, especially if the stoichiometry is not carefully controlled.[1]
-
Unreacted Starting Material: An incomplete reaction will leave residual 3-nitrophenol.
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Oxidation/Decomposition Products: Phenols can be susceptible to oxidation, leading to colored impurities.[6]
Caption: Potential reaction pathways in the synthesis.
Q4: How can I improve the separation and purification of this compound to minimize product loss?
A: Effective purification is key to obtaining a high yield of a pure product.
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Quenching: After the reaction, any excess iodine should be quenched by adding a 10% aqueous sodium thiosulfate solution until the characteristic iodine color disappears.[3]
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Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate or dichloromethane.[3]
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Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a solvent system like hexane/ethyl acetate is a good starting point.[3]
-
Recrystallization: If the product is solid, recrystallization can be an excellent final purification step. The choice of solvent is critical and may require some experimentation.[1]
Quantitative Data Summary
While specific yield data for this compound is sparse in the literature, data from analogous reactions involving the iodination of phenols with electron-withdrawing groups (EWGs) can provide valuable insights.
| Starting Phenol | Iodinating System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | I₂ (0.5 eq), H₂O₂ (1 eq) | Water | RT | 24 | 49 (mono-iodinated) | [3] |
| p-Hydroxyaryl derivatives | KI, Laccase, O₂ | Aqueous | RT | - | up to 93 | [7] |
| Phenols with EWGs | KI, (n-BuPPh₃)₂S₂O₈ | CH₃CN | Reflux | - | Moderate to High | [7] |
| Activated Aromatics | KI, (NH₄)₂S₂O₈ | aq. Methanol | RT | - | Good | [4] |
Key Experimental Protocol
The following protocol is a representative method for the iodination of a phenol bearing an electron-withdrawing group and can be adapted for the synthesis of this compound.
Synthesis of this compound from 3-Nitrophenol
Materials:
-
3-Nitrophenol
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Distilled Water
-
Ethyl Acetate
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrophenol (1 equivalent) and iodine (1.5 equivalents) in distilled water.[3]
-
Initiation: To the stirring mixture, add 30% hydrogen peroxide (3 equivalents) dropwise.[3]
-
Reaction: Stir the mixture at room temperature or warm gently to 50°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the mixture to room temperature and add a 10% sodium thiosulfate solution until the brown color of iodine disappears.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).[3]
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid using silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to separate the desired product from unreacted starting material and side products.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
References
- 1. studylib.net [studylib.net]
- 2. 3-Iodo-4-nitrophenol | 50590-07-3 | Benchchem [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C [pubs.rsc.org]
"stability of 2-iodo-3-nitrophenol under acidic/basic conditions"
This technical support guide provides detailed information on the stability of 2-iodo-3-nitrophenol under various experimental conditions. The following FAQs and troubleshooting guides are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
-
Phenolic Group: Phenols are generally stable but can be susceptible to oxidation over time, which can be accelerated by basic conditions, heat, or light.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself.[1][2]
-
Iodine Substituent: The carbon-iodine bond on an aromatic ring is the weakest of the carbon-halogen bonds. It can be susceptible to cleavage under certain conditions, such as nucleophilic aromatic substitution (especially when activated by the nitro group) or reductive dehalogenation.[3]
Overall, the molecule is expected to be moderately stable under neutral conditions but may show significant degradation under strong acidic, basic, oxidative, or photolytic stress.
Q2: How stable is this compound in acidic conditions?
In acidic solutions, this compound is expected to be relatively stable at room temperature. The primary concern under harsh acidic conditions (e.g., concentrated acid, elevated temperature) would be acid-catalyzed hydrolysis or potential de-iodination, although the latter typically requires more specific catalytic conditions. Forced degradation studies are recommended to determine the precise stability limits for your specific application.[4][5]
Q3: What happens to this compound in basic conditions?
Under basic conditions, this compound will deprotonate to form the 2-iodo-3-nitrophenoxide ion. This has several consequences:
-
Color Change: The formation of the phenoxide ion results in a shift in the chromophore, typically leading to a more intensely colored (e.g., yellow) solution. This color change is expected and indicates the deprotonation of the phenol.
-
Increased Reactivity: The phenoxide is electron-rich, which can increase the molecule's susceptibility to oxidative degradation.
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the adjacent nitro group activates the iodine atom for nucleophilic aromatic substitution. In a strongly basic solution (e.g., concentrated NaOH) at elevated temperatures, the iodide may be displaced by a hydroxide ion to form 3-nitrocatechol.
Therefore, significant degradation can be expected under basic conditions, especially with heating.[6]
Q4: My solution of this compound turned yellow after adding a base. Is it degrading?
The initial yellow color is primarily due to the formation of the 2-iodo-3-nitrophenoxide ion, which is a result of the acidic phenolic proton reacting with the base. This is an expected acid-base reaction and does not in itself signify degradation. However, this phenoxide form can be more prone to subsequent degradation, especially upon exposure to air (oxidation) or heat.[1] Monitor the solution over time using an appropriate analytical method, like HPLC, to distinguish between simple deprotonation and actual degradation.
Troubleshooting Guide
Issue: I am observing a rapid loss of the parent compound in my experiment.
-
Check the pH: As discussed, the compound is particularly sensitive to basic conditions. Ensure your solution pH is controlled and is not unintentionally basic.
-
Protect from Light: Phenolic compounds can be light-sensitive. Conduct experiments in amber vials or protect them from direct light to prevent photolytic degradation.
-
Lower the Temperature: If your protocol allows, running the reaction or storing the solution at a lower temperature can significantly slow down the rate of degradation.
-
De-gas Solvents: If oxidative degradation is suspected (especially under neutral to basic conditions), using solvents that have been de-gassed by sparging with nitrogen or argon can help.
Issue: What is the best way to monitor the stability of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable method.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) will ensure the phenol is protonated, leading to better peak shape and retention.
-
Detection: this compound has a strong UV chromophore. A detection wavelength between 250-280 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to monitor for the appearance of degradation products with different UV spectra.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods.[4]
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV/PDA detector
-
C18 column
-
Class A volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M HCl.
-
Dilute with a 50:50 mixture of water and methanol/acetonitrile to a final concentration of ~50 µg/mL.
-
Incubate the solution at 60°C.[5]
-
-
Base Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M NaOH.
-
Dilute with a 50:50 mixture of water and methanol/acetonitrile to a final concentration of ~50 µg/mL.
-
Incubate the solution at 60°C.[5]
-
-
Time Points: Withdraw aliquots from the stressed samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately before analysis, neutralize the aliquots. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl. This prevents further degradation during analysis.[4]
-
HPLC Analysis: Analyze the neutralized samples by RP-HPLC. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
Data Presentation
The results of a forced degradation study can be summarized to show the percentage of the compound remaining over time under different conditions.
Table 1: Example Data from a Forced Degradation Study of this compound
| Time (Hours) | % Remaining (Acidic Condition, 60°C) | % Remaining (Basic Condition, 60°C) |
| 0 | 100.0% | 100.0% |
| 2 | 98.5% | 85.2% |
| 4 | 97.1% | 72.3% |
| 8 | 94.6% | 55.8% |
| 24 | 85.3% | 25.1% |
Note: This table contains illustrative data. Actual results may vary based on precise experimental conditions.
Visualizations
The following diagram outlines the general workflow for conducting a forced degradation study.
This diagram illustrates a potential degradation pathway for this compound under strong basic conditions.
References
Technical Support Center: Isomer Separation of 2-Iodo-3-Nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of isomers from 2-iodo-3-nitrophenol. The guidance is based on established principles of isomer separation for analogous aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers I might encounter during the synthesis of this compound?
During the synthesis of this compound, you may encounter various structural isomers depending on the synthetic route. The most common isomers are positional isomers, where the iodo and nitro groups are at different positions on the phenol ring. While specific synthesis byproducts for this compound are not extensively documented, analogous nitration reactions of substituted phenols can lead to a mixture of isomers.
Q2: Which techniques are generally effective for separating isomers of substituted nitrophenols?
Several standard laboratory techniques can be adapted to separate isomers of this compound, including:
-
Column Chromatography: This is a highly effective method that separates compounds based on their differential adsorption to a stationary phase.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful analytical and preparative technique for separating isomers with high resolution.[2]
-
Fractional Distillation: This method is suitable if the isomers have significantly different boiling points.[3][4][5]
-
Crystallization: Exploiting differences in solubility of the isomers in a particular solvent can lead to the isolation of a pure isomer.
-
Steam Distillation: This technique is effective for separating volatile isomers from non-volatile ones. For nitrophenols, the ortho isomer is often steam volatile due to intramolecular hydrogen bonding, while para and meta isomers are not.[6]
Troubleshooting Guides
Issue 1: Poor Separation of Isomers Using Column Chromatography
Problem: You are observing overlapping peaks or incomplete separation of isomers on your column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. If isomers are eluting too quickly, decrease the polarity of the mobile phase. If they are retained too strongly, increase the polarity. A common starting point for nitrophenol isomers is a mixture of hexane and ethyl acetate or dichloromethane and hexane.[1][7] |
| Incorrect Stationary Phase | Silica gel is the most common stationary phase for separating nitrophenol isomers due to its polarity.[1] If separation is still poor, consider using alumina. |
| Column Overloading | Too much sample loaded onto the column will lead to broad bands and poor separation. Reduce the amount of crude product loaded. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate for better separation. |
Issue 2: Co-elution of Isomers in HPLC
Problem: Your HPLC chromatogram shows a single broad peak or multiple unresolved peaks for your isomeric mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | The mobile phase composition is critical for resolution. For reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to water.[2] The addition of a small amount of acid, like phosphoric or formic acid, can sometimes improve peak shape and resolution.[8] |
| Incorrect Column Chemistry | A standard C18 column may not be suitable for all isomer separations. Consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities. |
| Isocratic vs. Gradient Elution | If a single solvent composition (isocratic) does not resolve all isomers, a gradient elution, where the mobile phase composition is changed over time, may be necessary to separate compounds with a wider range of polarities. |
Experimental Protocols
Protocol 1: Isomer Separation by Column Chromatography
This protocol is a general guideline for the separation of nitrophenol isomers and can be adapted for this compound.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude mixture of this compound isomers in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase to elute the more polar isomers.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
-
Analysis:
-
Combine the fractions containing the pure desired isomer.
-
Evaporate the solvent to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Polarity Trend |
| This compound | 265.01[9] | Not available | - |
| o-Nitrophenol | 139.11 | 214[3] | Less Polar |
| m-Nitrophenol | 139.11 | 194 (decomposes) | More Polar |
| p-Nitrophenol | 139.11 | 279[3] | Most Polar |
Visualizations
Caption: General workflow for the separation and purification of isomers.
Caption: Troubleshooting logic for column chromatography separation.
References
- 1. ukessays.com [ukessays.com]
- 2. tandfonline.com [tandfonline.com]
- 3. o -nitro phenol and p -nitro phenol can be separated by (A) Fractional d.. [askfilo.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Mixture Of Ortho And Para Nitrophenol Lab Report - 714 Words | Bartleby [bartleby.com]
- 8. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
"analytical techniques for detecting impurities in 2-iodo-3-nitrophenol"
This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for detecting impurities in 2-iodo-3-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is well-suited for separating non-volatile and thermally sensitive compounds, while GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities.[1][2]
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Potential impurities include:
-
Starting materials: 3-nitrophenol, iodine, and other reagents used in the synthesis.
-
Positional isomers: Other iodonitrophenol isomers (e.g., 4-iodo-3-nitrophenol, 2-iodo-5-nitrophenol) can form depending on the regioselectivity of the iodination reaction.
-
Related substances: Di-iodinated or other halogenated nitrophenols.
-
Degradation products: Phenolic compounds can be susceptible to oxidation, so related degradation products may be present.
Q3: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?
A3: Peak tailing in HPLC for phenolic compounds is often due to interactions with active sites on the stationary phase (silanols).[4] Other potential causes include column overload, low buffer concentration, or an inappropriate mobile phase pH.[4][5]
Q4: I am not detecting any peaks with my GC-MS analysis of this compound. What should I check?
A4: Undivatized nitrophenols can be challenging to analyze by GC-MS due to their polarity, which can cause poor chromatographic performance and interaction with active sites in the GC system.[6] Consider derivatization to improve volatility and reduce peak tailing. Also, ensure your injector and transfer line temperatures are appropriate to prevent degradation of the analyte.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure all components are miscible. |
| Pump or injector malfunction. | Check for leaks, ensure the pump is primed, and inspect the injector for blockages.[7] | |
| Detector issue (e.g., lamp off). | Verify detector settings and ensure the lamp is functioning correctly.[7] | |
| Peak Tailing | Interaction with active silanols on the column. | Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.[4] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[4] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to suppress the ionization of the phenolic hydroxyl group (typically a lower pH).[5] | |
| Split Peaks | Column contamination or void. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter the mobile phase and flush the detector cell.[8] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[7] |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Low Signal Intensity | Analyte degradation in the injector. | Optimize the injector temperature. Use a deactivated liner. Consider derivatization.[9] |
| Column activity. | Use a highly inert (e.g., MS-grade) column. Condition the column properly.[9] | |
| Ion source contamination. | Clean the ion source according to the manufacturer's instructions. | |
| Peak Tailing | Active sites in the GC system (injector, column). | Use a deactivated liner and a highly inert column. Derivatize the analyte to reduce polarity.[6] |
| Suboptimal flow rate or temperature program. | Optimize the carrier gas flow rate and the oven temperature program. | |
| Poor Resolution | Inadequate separation on the column. | Use a longer column or a column with a different stationary phase. Optimize the temperature program.[3] |
| Co-eluting impurities. | Adjust the chromatographic conditions. For identification, rely on the mass spectral data to differentiate between compounds. | |
| High Background Noise | Column bleed. | Use a low-bleed column and condition it properly. Avoid excessively high oven temperatures.[9] |
| Leaks in the system. | Perform a leak check of the GC-MS system. | |
| Contaminated carrier gas. | Ensure high-purity carrier gas and use appropriate gas purifiers.[9] |
Experimental Protocols
Disclaimer: The following protocols are examples based on the analysis of chemically similar compounds and should be optimized for your specific instrumentation and sample matrix.
Protocol 1: HPLC Purity Analysis of this compound
Objective: To determine the purity of a this compound sample and to detect and quantify related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Identify and quantify impurities by comparing their retention times and peak areas to those of known standards, if available.
Protocol 2: GC-MS Impurity Profiling of this compound
Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column)
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, optional)
-
This compound sample
Procedure:
-
Sample Preparation (without derivatization): Dissolve the sample in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Sample Preparation (with derivatization):
-
Dissolve a small amount of the sample (e.g., 1 mg) in a vial with a suitable solvent.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the vial (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the prepared sample solution into the GC-MS.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main component or a suitable internal standard.
Data Presentation
Table 1: Example HPLC Purity Data for this compound Batches
| Batch ID | Main Peak Area (%) | Impurity 1 (RT 3.5 min) (%) | Impurity 2 (RT 5.2 min) (%) | Total Impurities (%) |
| A-001 | 99.54 | 0.21 | 0.15 | 0.46 |
| A-002 | 99.12 | 0.45 | 0.28 | 0.88 |
| B-001 | 99.81 | 0.09 | 0.05 | 0.19 |
Table 2: Example GC-MS Impurity Profile for this compound
| Retention Time (min) | Tentative Identification | Peak Area (%) |
| 8.7 | 3-Nitrophenol | 0.15 |
| 12.4 | This compound | 99.7 |
| 14.2 | Di-iodonitrophenol isomer | 0.10 |
Visualizations
Caption: A general workflow for the analytical testing of this compound.
Caption: Decision-making process upon detection of an impurity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. hplc.eu [hplc.eu]
- 5. realab.ua [realab.ua]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijnrd.org [ijnrd.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-iodo-3-nitrophenol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-iodo-3-nitrophenol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple isomers (e.g., 4-iodo-3-nitrophenol, 2-iodo-5-nitrophenol). 3. Product decomposition due to harsh conditions (high temperature, strong acid/base). 4. Loss of product during work-up and purification. | 1. Monitor reaction progress using TLC/HPLC. Extend reaction time if necessary. 2. Control reaction temperature carefully. The choice of iodinating agent and solvent system is critical for regioselectivity.[1] 3. Avoid excessive heating. Use milder reaction conditions where possible. 4. Optimize extraction and recrystallization solvents and procedures. |
| Poor Regioselectivity (Mixture of Isomers) | 1. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups on the aromatic ring are not adequately controlled. Phenols are strongly activating, which can lead to multiple products.[1] 2. Reaction temperature is too high, favoring less selective pathways. | 1. Use a milder iodinating agent. A common method involves generating hypoiodous acid (HOI) in situ from iodine under mild basic conditions (e.g., NaHCO₃ solution).[1] 2. Maintain a low and consistent reaction temperature (e.g., 0-10 °C). |
| Formation of Dark/Tarry Byproducts | 1. Oxidation of the phenol starting material or product. Phenols are susceptible to oxidation, especially under basic conditions or in the presence of an oxidizing agent.[1] 2. Reaction temperature is too high, causing decomposition. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Add the iodinating agent slowly and maintain strict temperature control. 3. Use a purification method like treatment with sodium bisulfite during work-up to remove colored impurities.[2] |
| Difficult Purification | 1. Isomeric byproducts have similar polarity to the desired product, making separation by chromatography or recrystallization difficult. 2. Presence of persistent tarry impurities. | 1. Optimize the recrystallization solvent system. A multi-solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be required. 2. Consider converting the phenolic products to their corresponding salts to exploit differences in solubility for separation, followed by re-acidification. 3. Perform an initial purification step, such as a slurry with a non-polar solvent, to remove some impurities before final purification. |
| Safety Hazard: Runaway Reaction | 1. The nitration of phenols can be highly exothermic, and iodination reactions can also generate significant heat.[3] 2. Poor heat dissipation in a large-scale reactor. | 1. Ensure the reactor has adequate cooling capacity. 2. Add reagents, especially the iodinating or nitrating agent, slowly and in a controlled manner. 3. Monitor the internal temperature of the reaction continuously. 4. Perform a reaction calorimetry study before scaling up to understand the thermal profile. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include:
-
Controlling Regioselectivity: The starting material, 3-nitrophenol, has two activating positions (ortho and para to the hydroxyl group). Ensuring the iodine selectively adds to the 2-position without significant formation of other isomers is critical. Phenols with deactivating groups, like a nitro group, have lower reactivity, which can necessitate harsher conditions that may reduce selectivity.[1]
-
Managing Reaction Exotherms: Iodination and nitration reactions can be exothermic. Heat management is crucial at scale to prevent runaway reactions and the formation of degradation products.
-
Handling Hazardous Materials: The synthesis involves toxic materials like nitrophenols and potentially corrosive iodinating agents.[4][5] Proper personal protective equipment (PPE) and engineering controls are mandatory.
-
Product Purification: Separating the desired this compound from unreacted starting material and isomeric byproducts can be difficult and costly at a large scale.[2]
Q2: Which synthetic route is preferred for this molecule: iodination of 3-nitrophenol or nitration of 2-iodophenol?
A2: The preferred route is typically the iodination of 3-nitrophenol . The hydroxyl group is a strongly activating, ortho-para director, while the nitro group is a deactivating, meta-director. In 3-nitrophenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. Position 2 is sterically less hindered than position 6 and is electronically activated, making it a favorable site for electrophilic substitution. Nitrating 2-iodophenol would likely lead to a more complex mixture of products due to the competing directing effects.
Q3: What are the likely side products in the iodination of 3-nitrophenol?
A3: The most common side products are other isomers formed by electrophilic aromatic substitution, including:
-
4-iodo-3-nitrophenol: Iodination at the para position relative to the hydroxyl group.
-
6-iodo-3-nitrophenol: Iodination at the other ortho position.
-
Di-iodinated products: Such as 2,4-diiodo-3-nitrophenol or 2,6-diiodo-3-nitrophenol, especially if an excess of the iodinating agent is used.[6]
Q4: What safety precautions are essential when handling nitrophenols?
A4: Nitrophenols are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5][7] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoiding the creation of dust.
-
Having an emergency plan and access to safety showers and eyewash stations.
-
Long-term exposure may lead to organ damage.[5]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis via the iodination of 3-nitrophenol. Scale-up operations should be conducted by trained professionals with appropriate engineering controls.
Reagents and Materials:
-
3-Nitrophenol
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Hypochlorite solution (NaOCl, ~10-15%)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl, 2M)
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 3-nitrophenol (1.0 eq) and Iodine (1.05 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at room temperature.
-
Cooling: Cool the dark reaction mixture to 0-5 °C using a circulating chiller.
-
Iodination: Add sodium hypochlorite solution (1.1 eq) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The NaOCl oxidizes I⁻ (formed from I₂ and NaOH) to the active iodinating species.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction's progress by taking aliquots and analyzing them with TLC or HPLC.
-
Quenching: Once the reaction is complete, quench the excess iodine by slowly adding a 10% (w/v) aqueous solution of sodium thiosulfate until the dark color of the mixture fades to a pale yellow.[8]
-
Acidification: Slowly acidify the mixture to pH 2-3 with 2M hydrochloric acid while maintaining a temperature below 20 °C. The product will precipitate as a solid.[8]
-
Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Potential Side Reactions
Caption: Potential products from the iodination of 3-nitrophenol.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
- 3. paspk.org [paspk.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
"handling and storage recommendations for 2-iodo-3-nitrophenol"
Technical Support Center: 2-Iodo-3-Nitrophenol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is recommended to wear protective gloves, eye protection (such as chemical safety goggles), and a face shield.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]
Q3: What are the immediate first aid measures in case of exposure?
A3:
-
If swallowed: Rinse your mouth and call a POISON CENTER or doctor if you feel unwell.[1]
-
If on skin: Wash the affected area with plenty of soap and water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a POISON CENTER or doctor.[1]
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from incompatible substances. Some sources also indicate that it is light-sensitive.
Q5: How should spills of this compound be handled?
A5: For spills, avoid generating dust. Use proper personal protective equipment, and sweep or vacuum up the material into a suitable disposal container.[2] Ensure the area is well-ventilated.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Question: My experimental results using this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from the degradation of the compound. Ensure that it has been stored correctly in a tightly sealed container, away from light and moisture. Consider performing a purity analysis (e.g., via NMR or HPLC) on your stock to confirm its integrity.
Issue 2: The compound has changed color.
-
Question: The this compound powder in my container has darkened over time. Is it still usable?
-
Answer: A change in color may indicate degradation or contamination. This could be due to improper storage, such as exposure to light or air. It is recommended to test a small sample for purity before proceeding with critical experiments. For sensitive applications, using a fresh, unopened batch is advisable.
Issue 3: Solubility issues.
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
-
Answer: First, verify the recommended solvents for this compound from literature or supplier information. If you are using an appropriate solvent, try gentle heating or sonication to aid dissolution. Ensure your solvent is pure and dry, as contaminants can affect solubility.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₄INO₃ |
| Molecular Weight | 265.01 g/mol |
| Melting Point | 96 - 98 °C (205 - 208 °F) |
| Boiling Point | 194 °C (381 °F) at 93 hPa |
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Recommended storage temperature is product-specific; refer to the product label. A cool environment is generally advised.[2] |
| Atmosphere | Store in a dry environment. |
| Container | Keep in a tightly closed container.[2] |
| Ventilation | Store in a well-ventilated place.[2] |
| Light | Some sources indicate the compound is light-sensitive, so protection from light is recommended. |
Experimental Protocols
Experiment: Stability Analysis of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a common organic solvent over time using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol to prepare a 100 µg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with methanol to prepare a working solution with a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8 AU).
-
Initial Measurement (Time 0): Immediately after preparation, measure the absorbance spectrum of the working solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Record the absorbance at λmax.
-
Incubation: Store the working solution in a sealed container under the desired experimental conditions (e.g., room temperature, protected from light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and measure its absorbance at λmax.
-
Data Analysis: Plot the absorbance at λmax versus time. A significant decrease in absorbance over time indicates degradation of the compound.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-iodo-3-nitrophenol via NMR Spectroscopy
Published: December 25, 2025
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation of 2-iodo-3-nitrophenol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of substituted aromatic compounds. By presenting experimental and predicted NMR data, alongside detailed experimental protocols and logical workflows, this document aims to serve as a practical resource for confirming the specific substitution pattern of polysubstituted phenols.
Introduction
The precise determination of the substitution pattern on an aromatic ring is a critical step in chemical synthesis and drug discovery. Isomeric impurities can significantly impact the biological activity and safety profile of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each atom in a molecule. This guide focuses on the use of ¹H and ¹³C NMR to confirm the structure of this compound and differentiate it from its isomers, such as 4-iodo-2-nitrophenol.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the related isomer, 4-iodo-2-nitrophenol. These predictions are based on the analysis of substituent effects (iodine, nitro, and hydroxyl groups) on the benzene ring, derived from known spectral data of similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H4 (doublet) | H5 (triplet) | H6 (doublet) | OH (singlet) |
| This compound | ~7.6-7.8 | ~7.2-7.4 | ~7.0-7.2 | ~10.5-11.0 |
| 4-iodo-2-nitrophenol (Experimental) | - | 8.01 (dd) | 7.20 (d) | - |
| H3: 8.45 (d) | 10.7 (s) |
Note: For 4-iodo-2-nitrophenol, H3, H5, and H6 are presented. The chemical shifts are influenced by the different positions of the substituents.
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Compound | C1 (C-OH) | C2 (C-I) | C3 (C-NO₂) | C4 | C5 | C6 |
| This compound (Predicted) | ~155-158 | ~90-95 | ~150-153 | ~125-128 | ~120-123 | ~115-118 |
| 4-iodo-2-nitrophenol (Experimental) | 159.9 | 133.0 | 142.1 | 90.5 | 125.8 | 121.2 |
Note: The assignments for 4-iodo-2-nitrophenol are C1(C-OH), C2(C-NO₂), C3, C4(C-I), C5, C6.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Quantity: Weigh approximately 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
2D NMR (Optional but Recommended): To unambiguously assign the signals and confirm the connectivity of atoms, acquire two-dimensional NMR spectra such as:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help in confirming the spatial arrangement of substituents.
-
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
References
A Comparative Analysis of 2-Iodo-3-Nitrophenol and 4-Iodo-3-Nitrophenol for Researchers and Drug Development Professionals
An objective guide to the synthesis, properties, and potential applications of two closely related iodonitrophenol isomers.
This guide provides a detailed comparative analysis of 2-iodo-3-nitrophenol and 4-iodo-3-nitrophenol, two isomers with significant potential as building blocks in synthetic chemistry and drug discovery. While direct comparative biological studies are limited, this document compiles available physicochemical data, outlines detailed synthesis protocols, and discusses their potential reactivity and applications based on established chemical principles. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific research needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-iodo-3-nitrophenol is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 4-Iodo-3-nitrophenol |
| Molecular Formula | C₆H₄INO₃ | C₆H₄INO₃ |
| Molecular Weight | 265.01 g/mol [1] | 265.01 g/mol [2] |
| CAS Number | 197243-48-4[1] | 50590-07-3 |
| Appearance | Not specified | Crystalline powder, dark yellow to brown |
| Melting Point | Not specified | 153-159 °C |
| Boiling Point | Not specified | 382.5 ± 37.0 °C at 760 mmHg |
| Density | Not specified | 2.2 ± 0.1 g/cm³ |
| pKa (Predicted) | Not specified | 6.39 ± 0.10[3] |
| LogP | Not specified | 2.80 |
Synthesis and Reactivity
The synthesis of both this compound and 4-iodo-3-nitrophenol can be achieved through multiple routes, primarily involving the iodination of a nitrophenol or the nitration of an iodophenol. The choice of route depends on the availability of starting materials and the desired regioselectivity.
General Synthesis Workflow
A general workflow for the synthesis of iodonitrophenols is depicted below. This typically involves the reaction of a substituted phenol with a nitrating or iodinating agent under controlled conditions, followed by purification.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the direct iodination of 3-nitrophenol.
-
Materials: 3-nitrophenol, iodine, sodium hydroxide, hydrochloric acid, sodium thiosulfate, ethanol, water.
-
Procedure:
-
Dissolve 3-nitrophenol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine. The reaction mixture is stirred at low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine with a solution of sodium thiosulfate.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.
-
Synthesis of 4-Iodo-3-nitrophenol
4-Iodo-3-nitrophenol can be synthesized by the nitration of 4-iodophenol.[2]
-
Materials: 4-iodophenol, nitric acid, sulfuric acid, water.
-
Procedure:
-
Dissolve 4-iodophenol in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise while maintaining a low temperature.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
-
Recrystallize the crude product from a suitable solvent to yield pure 4-iodo-3-nitrophenol.
-
Reactivity Comparison
The positions of the iodo and nitro groups on the phenol ring significantly influence the reactivity of the two isomers. The following diagram illustrates the key structural and electronic differences.
-
Acidity: The proximity of the electron-withdrawing nitro and iodo groups to the hydroxyl group in this compound is expected to increase its acidity compared to 4-iodo-3-nitrophenol due to a stronger inductive effect.
-
Nucleophilic Aromatic Substitution: The nitro group activates the ring for nucleophilic aromatic substitution. The position of the leaving group (iodine) relative to the activating nitro group will determine the feasibility of such reactions.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The existing substituents will influence the position of further substitution.
Biological Activity
Given the general antimicrobial properties of phenolic and nitroaromatic compounds, both this compound and 4-iodo-3-nitrophenol are candidates for antimicrobial screening. The lipophilicity and electronic properties conferred by the specific substitution pattern would be critical determinants of their activity.
Applications in Drug Development
Both this compound and 4-iodo-3-nitrophenol serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. Their utility stems from the presence of three key functional groups: the hydroxyl, iodo, and nitro groups.
-
The Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for constructing complex molecular scaffolds.
-
The Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is a crucial step in the synthesis of a wide range of pharmaceuticals, as the resulting aniline derivative can be further functionalized.
-
The Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used to form ethers, providing another point for molecular diversification.
The differential positioning of these functional groups in the two isomers allows for regioselective synthesis, enabling access to a diverse range of molecular architectures for drug screening libraries.
Conclusion
This compound and 4-iodo-3-nitrophenol are valuable chemical building blocks with distinct properties dictated by the substitution pattern on the phenol ring. While direct comparative biological data is scarce, an understanding of their synthesis, physicochemical properties, and reactivity based on fundamental chemical principles can guide researchers in their selection and application. The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. Further research is warranted to fully elucidate and compare the biological activities of these two compounds.
References
A Comparative Guide to the Reactivity of Iodonitrophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of various iodonitrophenol isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for their application in organic synthesis, drug development, and materials science. This document outlines their relative acidity and susceptibility to nucleophilic aromatic substitution, supported by available data and established principles of physical organic chemistry. Detailed experimental protocols for key analytical techniques are also provided.
Introduction to Iodonitrophenol Isomers
Iodonitrophenols are a class of aromatic compounds containing hydroxyl (-OH), nitro (-NO₂), and iodo (-I) substituents on a benzene ring. The relative positions of these functional groups significantly influence the electronic properties of the molecule, thereby dictating its reactivity. In drug development, the specific reactivity of an isomer can affect its metabolic stability, target binding affinity, and overall pharmacological profile.
Comparative Analysis of Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as the nitro and iodo substituents, increase acidity by stabilizing the negative charge of the phenoxide ion through inductive and resonance effects. A lower pKa value indicates a stronger acid.
Table 1: Predicted pKa Values of Selected Iodonitrophenol Isomers
| Isomer | Predicted pKa | Reference |
| 2-Iodo-6-nitrophenol | ~5.46 | [1] |
| 2-Iodo-5-nitrophenol | ~6.74 | [2] |
Analysis of Acidity Trends:
-
Nitro Group Position: The nitro group is a strong electron-withdrawing group, primarily through its resonance effect (-M) and inductive effect (-I). Its ability to delocalize the negative charge of the phenoxide ion is most effective when it is in the ortho or para position relative to the hydroxyl group. Therefore, isomers with ortho or para nitro substitution are expected to be more acidic (have lower pKa values) than those with meta nitro substitution.
-
Iodo Group Position: The iodo group is a halogen and exerts a dual electronic effect: it is inductively electron-withdrawing (-I) and has a weak electron-donating resonance effect (+M). The inductive effect generally dominates, leading to an increase in acidity. The strength of the inductive effect decreases with distance from the hydroxyl group.
-
Steric Effects: In ortho-substituted isomers, steric hindrance between the substituents and the hydroxyl group can influence the solvation of the phenoxide ion and, to a lesser extent, the acidity. For instance, in 2-iodo-6-nitrophenol, the presence of two bulky groups flanking the hydroxyl group can impact its acidity.
Based on these principles, the expected order of acidity for some representative isomers would be:
2,4-di-substituted phenols > 2,6-di-substituted phenols > 2,5-di-substituted phenols
This is because the resonance-withdrawing effect of the nitro group is maximized at the ortho and para positions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Iodonitrophenols can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (in this case, the iodo or nitro group) on the aromatic ring. The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring.
Key Factors Influencing SNAr Reactivity:
-
Activation by Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, particularly nitro groups, is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
-
Position of Activating Groups: The activating effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group. This allows for direct delocalization of the negative charge onto the activating group.
-
Nature of the Leaving Group: The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Although iodide is the best leaving group in SN1 and SN2 reactions due to its weak bond with carbon, in SNAr the bond-breaking step is not always rate-determining. However, the high polarizability of the C-I bond can influence the reaction rate.
-
Nucleophile Strength: The rate of SNAr reactions is also dependent on the concentration and nucleophilicity of the attacking nucleophile.
Comparative Reactivity of Iodonitrophenol Isomers in SNAr:
Direct comparative kinetic data for the SNAr reactions of all iodonitrophenol isomers is scarce. However, we can predict their relative reactivity based on the principles outlined above.
-
Isomers with nitro groups ortho or para to the iodo leaving group will be the most reactive. For example, in 4-iodo-2-nitrophenol, the nitro group at the ortho position strongly activates the ring for nucleophilic attack at the carbon bearing the iodo group.
-
Isomers with the nitro group meta to the iodo leaving group will be significantly less reactive. The stabilizing resonance effect of the nitro group is absent in this configuration.
-
The hydroxyl group (-OH) , especially in its deprotonated form (-O⁻), is a strong electron-donating group and will deactivate the ring towards nucleophilic attack. Therefore, the reaction conditions (e.g., pH) will play a critical role in the reactivity of these compounds.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the phenol.
Materials:
-
Iodonitrophenol isomer of interest
-
Buffer solutions of known pH values (e.g., phosphate or borate buffers)
-
Spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the iodonitrophenol isomer in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions with the same concentration of the iodonitrophenol isomer but in different buffer solutions covering a range of pH values around the expected pKa.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.
-
Measure the absorbance of each buffered solution at these two wavelengths.
-
The pKa can be determined by plotting the absorbance ratio (A_base / A_acid) against pH and fitting the data to the Henderson-Hasselbalch equation.
Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)
The rate of an SNAr reaction can be monitored by following the disappearance of the reactant or the appearance of the product over time, typically using spectrophotometry or chromatography.
Materials:
-
Iodonitrophenol isomer (substrate)
-
Nucleophile (e.g., a primary or secondary amine)
-
Solvent (e.g., DMSO, DMF, or a protic solvent like methanol)
-
Constant temperature bath
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of the iodonitrophenol isomer and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing the substrate and nucleophile solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an acid).
-
Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique (e.g., measuring the absorbance of the product at its λ_max or by HPLC).
-
The rate constant (k) can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law (typically second-order for SNAr reactions).
Visualizations
Acidity and pKa Relationship
References
A Spectroscopic Comparison of 2-Iodo-3-Nitrophenol and Its Precursors
This guide provides a detailed spectroscopic comparison of 2-iodo-3-nitrophenol and its likely synthetic precursors, 3-nitrophenol and 2-iodoaniline. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive resource with supporting experimental data and methodologies for the characterization of these compounds.
Synthesis Pathway
The synthesis of this compound can be proposed via the direct iodination of 3-nitrophenol. This pathway involves the electrophilic substitution of an iodine atom onto the phenol ring, directed by the existing hydroxyl and nitro groups.
Caption: Proposed synthesis of this compound.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | No experimental data found in searches. Predicted shifts would show aromatic protons influenced by hydroxyl, nitro, and iodo groups. | No experimental data found in searches. Predicted shifts would show six distinct aromatic carbon signals. |
| 3-Nitrophenol | Aromatic protons typically appear in the range of 7.0-8.5 ppm.[1] | Aromatic carbons would show distinct signals, with the carbon bearing the nitro group being significantly deshielded. |
| 2-Iodoaniline | Aromatic protons and amine protons will show characteristic chemical shifts.[2] | Six distinct signals for the aromatic carbons are expected.[2] |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis Spectroscopy (λmax, nm) |
| This compound | Expected peaks for O-H, N-O (nitro), C=C (aromatic), and C-I stretching. | Molecular Ion (M⁺): 265.01[3] | Expected absorption in the UV region, influenced by the chromophoric nitro and phenol groups. |
| 3-Nitrophenol | Characteristic peaks for O-H, N-O (nitro), and C=C (aromatic) stretching. | Molecular Ion (M⁺): 139.11[4][5] | 275 nm and a broad band extending to 450 nm.[6] |
| 2-Iodoaniline | N-H stretching of the amine, C-H and C=C stretching of the aromatic ring.[2] | Molecular Ion (M⁺): 219.02[2][7] | Data not specifically found, but would expect characteristic aromatic amine absorption. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum. The molecular ion peak (M⁺) is used to determine the molecular weight of the compound.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range (e.g., 200-800 nm), measuring the absorbance at each wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of the target compound and its precursors.
Caption: General workflow for spectroscopic comparison.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrophenol(554-84-7) MS spectrum [chemicalbook.com]
- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 7. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Iodo-3-Nitrophenol in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic route. 2-Iodo-3-nitrophenol is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki couplings, which are fundamental for the construction of complex organic molecules. However, factors such as cost, availability, and the desire to optimize reaction conditions often necessitate the consideration of alternative reagents.
This guide provides a comprehensive comparison of alternative reagents to this compound for use in Sonogashira and Suzuki cross-coupling reactions. The alternatives considered are 2-bromo-3-nitrophenol, 2-chloro-3-nitrophenol, and 3-nitrophenyl triflate. The comparison is based on the well-established principles of cross-coupling chemistry and supported by representative experimental data from analogous systems, providing a practical framework for reagent selection.
General Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl halides and pseudohalides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-leaving group bond, which influences the rate-determining oxidative addition step. The generally accepted order of reactivity is:
Aryl Iodides > Aryl Bromides > Aryl Triflates > Aryl Chlorides
This trend indicates that aryl iodides are the most reactive, typically requiring milder reaction conditions, while aryl chlorides are the least reactive, often necessitating more forcing conditions, specialized ligands, and higher catalyst loadings. Aryl triflates are also effective coupling partners and can sometimes offer advantages in terms of accessibility and reactivity over chlorides.
Performance Comparison in Sonogashira and Suzuki Couplings
While direct, side-by-side comparative experimental data for this compound and its analogs under identical conditions is limited in the literature, we can compile representative data from similar systems to provide a quantitative comparison. The following tables summarize expected yields and typical reaction conditions for the Sonogashira and Suzuki coupling of these reagents with representative coupling partners.
Table 1: Representative Data for Sonogashira Coupling of 2-Substituted-3-Nitrophenols with Phenylacetylene
| Reagent | Leaving Group | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| This compound | I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. - 50 | 2 - 6 | 85 - 95 |
| 2-Bromo-3-nitrophenol | Br | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 - 100 | 12 - 24 | 70 - 85 |
| 2-Chloro-3-nitrophenol | Cl | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 - 120 | 24 - 48 | 40 - 60 |
| 3-Nitrophenyl Triflate | OTf | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 - 80 | 6 - 12 | 75 - 90 |
Note: The data presented are representative estimates based on general reactivity trends and data from analogous substituted phenols. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Representative Data for Suzuki Coupling of 2-Substituted-3-Nitrophenols with Phenylboronic Acid
| Reagent | Leaving Group | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| This compound | I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 - 90 | 4 - 8 | 90 - 98 |
| 2-Bromo-3-nitrophenol | Br | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 - 100 | 12 - 18 | 75 - 90 |
| 2-Chloro-3-nitrophenol | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 - 110 | 18 - 36 | 50 - 70 |
| 3-Nitrophenyl Triflate | OTf | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 - 16 | 80 - 95 |
Note: The data presented are representative estimates based on general reactivity trends and data from analogous substituted phenols. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Below are detailed, representative protocols for Sonogashira and Suzuki cross-coupling reactions that can be adapted for the use of this compound and its alternatives.
Sonogashira Coupling Protocol
Materials:
-
2-Halo-3-nitrophenol or 3-nitrophenyl triflate (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-3-nitrophenol or 3-nitrophenyl triflate, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (see Table 1 for guidance).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling Protocol
Materials:
-
2-Halo-3-nitrophenol or 3-nitrophenyl triflate (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
To a round-bottom flask, add the 2-halo-3-nitrophenol or 3-nitrophenyl triflate, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
De-gas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring (see Table 2 for guidance).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow for cross-coupling reactions and the relationship between this compound and its alternatives.
Conclusion
The selection of a reagent for a cross-coupling reaction is a multifaceted decision that involves balancing reactivity, cost, and the specific requirements of the synthetic target. While this compound offers the highest reactivity, its bromo, chloro, and triflate analogs present viable alternatives. 2-Bromo-3-nitrophenol provides a good balance of reactivity and lower cost. 3-Nitrophenyl triflate is another excellent alternative with reactivity often comparable to the bromide, and it can be readily prepared from the corresponding phenol. 2-Chloro-3-nitrophenol, being the most cost-effective, is a suitable choice when reaction conditions can be optimized to overcome its lower reactivity. This guide provides the necessary framework for making an informed decision on the most appropriate reagent for your specific synthetic needs.
Unveiling the Biological Potential of 2-Iodo-3-Nitrophenol: A Comparative Analysis with Other Nitrophenols
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of substituted phenols is paramount in the quest for novel therapeutic agents. This guide provides a comparative overview of the biological activity of 2-iodo-3-nitrophenol and other nitrophenols, drawing upon available experimental data to illuminate the impact of substitution patterns on their biological effects.
Comparative Biological Activities of Nitrophenols
To provide a framework for understanding the potential bioactivity of this compound, the following table summarizes the known biological activities of other nitrophenol derivatives. The position of the nitro group and the nature of other substituents on the aromatic ring significantly influence the biological profile of these compounds.
| Compound | Biological Activity | Key Findings |
| 2-Nitrophenol | Cytotoxicity | Least cytotoxic among nitrophenol isomers (2-, 3-, and 4-nitrophenol) against human lung cells (BEAS-2B and A549).[3] |
| 3-Nitrophenol | Cytotoxicity | Exhibited moderate cytotoxicity in human lung cells, with increased late apoptotic/necrotic cell populations observed over time.[3] |
| 4-Nitrophenol | Cytotoxicity, Enzyme Substrate | The most cytotoxic of the simple nitrophenol isomers in human lung cells.[3] It is also a known substrate for cytochrome P450 enzymes.[4] |
| 2,6-Diiodo-4-nitrophenol | Antiparasitic | Used as an antiparasitic agent to control helminth-induced infections in domestic animals.[2] |
| Various Phenolic Compounds | Antimicrobial, Enzyme Inhibition | Phenolic compounds, in general, are known to possess broad antimicrobial activities.[5][6] They can also act as enzyme inhibitors. |
Inferred Potential of this compound
Based on the available data for related compounds, it is plausible that this compound could possess antimicrobial and cytotoxic properties. The presence of the iodine atom, a halogen, may enhance its biological activity, a phenomenon observed in other halogenated organic compounds.[7] The specific positioning of the iodo and nitro groups at the 2 and 3 positions, respectively, will undoubtedly confer a unique electronic and steric profile, which would dictate its interaction with biological targets. Further experimental validation is crucial to ascertain the specific biological activities and mechanisms of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid researchers in designing and interpreting studies on nitrophenols.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
The cytotoxicity of nitrophenols can be assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[3]
-
Cell Culture: Human lung cell lines, such as BEAS-2B (normal bronchial epithelial) and A549 (alveolar epithelial cancer), are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the nitrophenol compounds for specific durations (e.g., 24 and 48 hours).
-
LDH Measurement: After the incubation period, the cell culture supernatant is collected. The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of control (untreated) wells and a maximum LDH release control (cells lysed with a lysis buffer).
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
The antimicrobial efficacy of phenolic compounds is often determined by measuring the Minimum Inhibitory Concentration (MIC).[5]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate potential pathways and workflows relevant to the study of nitrophenols.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Computational Analysis of 2-Iodo-3-Nitrophenol's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational methodologies used to study the electronic properties of substituted nitrophenols, with a specific focus on 2-iodo-3-nitrophenol. By examining established computational data for related compounds, we offer a framework for predicting and understanding the electronic characteristics of this compound, a molecule of interest in various chemical and pharmaceutical contexts. This guide is intended to assist researchers in designing their own computational studies and interpreting the resulting data.
Table 1: Comparison of Calculated Electronic Properties of Substituted Nitrophenols
| Compound | Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Nitrophenol | DFT/B3LYP | 6-311G(d,p) | -7.21 | -2.34 | 4.87 | 3.89 |
| 4-Nitrophenol | DFT/B3LYP | 6-311G(d,p) | -7.35 | -2.58 | 4.77 | 5.14 |
| 2,4-Dinitrophenol | DFT/B3LYP | 6-311G(d,p) | -8.12 | -3.54 | 4.58 | 3.71 |
| This compound (Predicted) | DFT/B3LYP | 6-311G(d,p) | ~ -7.5 | ~ -2.8 | ~ 4.7 | ~ 4.5 |
Note: The values for this compound are hypothetical predictions based on the expected electronic effects of the substituents and are provided for illustrative purposes. Actual calculated values may vary.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the computational and experimental investigation of the electronic properties of nitrophenols.
Computational Methodology
A common approach for these studies is the use of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311G(d,p) basis set is a widely used combination for this purpose[1][2].
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular reactivity[3].
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.
-
Experimental Methodology: UV-Visible Spectroscopy
Experimental validation of computational results is often achieved through spectroscopic techniques.
-
Sample Preparation: A solution of the nitrophenol compound is prepared in a suitable solvent, such as water or 2-propanol[4]. The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer.
-
Spectral Acquisition: The UV-Visible absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) corresponds to the electronic transition from the ground state to the first excited state.
-
Data Analysis: The experimental λmax can be correlated with the computationally determined HOMO-LUMO gap. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Visible spectrum for a more direct comparison[4].
Workflow for Computational Analysis of Electronic Properties
The following diagram illustrates a typical workflow for the computational study of the electronic properties of a molecule like this compound.
Caption: A flowchart illustrating the key steps in a computational chemistry study of molecular electronic properties.
Comparison with Alternative Molecules
The electronic properties of this compound can be compared with other substituted nitrophenols to understand the influence of different functional groups.
-
2-Nitrophenol and 4-Nitrophenol: These isomers provide a basis for understanding the effect of the nitro group's position on the electronic properties[4][5]. The intramolecular hydrogen bond in 2-nitrophenol can influence its properties compared to the 4-nitro isomer.
-
2,4-Dinitrophenol: The presence of a second nitro group significantly alters the electronic properties, making it a stronger acid and affecting its photochemical behavior[4].
-
Other Nitro-Containing Compounds: Broader comparisons can be made with other nitroaromatic compounds used in various applications, such as energetic materials or pharmaceuticals, to understand structure-property relationships[1][6]. For instance, studies on nitroimidazoles used in medical imaging reveal how the nitro group's electronic properties are harnessed for specific functions[2].
By situating the computational study of this compound within the context of these related molecules, researchers can gain deeper insights into its potential applications and reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Cross-Referencing Experimental and Theoretical Data: A Comparative Guide for Nitrophenols
A Case Study on 2-Nitrophenol as a Proxy for 2-Iodo-3-Nitrophenol
Introduction
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is paramount. This guide provides a framework for the critical comparison of experimental data with theoretical predictions, an essential practice for validating molecular structures and understanding their properties. Due to the limited availability of comprehensive experimental and theoretical data for this compound, this guide will utilize the well-studied analogue, 2-nitrophenol, as a representative example. The principles and methodologies presented herein are directly applicable to the analysis of this compound as data becomes available.
Physicochemical Properties: Experimental vs. Theoretical
A fundamental step in compound characterization is the comparison of measured physical properties with computationally predicted values. Discrepancies can indicate impurities, polymorphic forms, or limitations in the theoretical models.
| Property | Experimental Value (2-Nitrophenol) | Theoretical/Predicted Value (2-Nitrophenol) | Data Source |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | PubChem |
| Melting Point | 44-45 °C | Not available | [Toxicological Profile for Nitrophenols] |
| Boiling Point | 216 °C | Not available | [Toxicological Profile for Nitrophenols] |
| Water Solubility | 2,100 mg/L at 20 °C | Not available | [Toxicological Profile for Nitrophenols] |
| LogP | Not available | 1.8 | PubChem |
Spectroscopic Data: A Comparative Analysis
Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic environment. Cross-referencing experimental spectra with theoretical predictions is a powerful tool for structural elucidation and assignment of spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for determining the carbon-hydrogen framework of a molecule. Theoretical chemical shifts, often calculated using Density Functional Theory (DFT), can aid in the assignment of complex spectra.
¹H NMR Chemical Shifts (δ, ppm) for 2-Nitrophenol
| Proton | Experimental (CDCl₃) | Theoretical (DFT/B3LYP) | Data Source |
| OH | ~5.3 (broad) | Not typically calculated | [Supporting information for - The Royal Society of Chemistry] |
| H3 | 7.18-7.30 (m) | Not available | [Supporting information for - The Royal Society of Chemistry] |
| H4 | 6.94-6.78 (m) | Not available | [Supporting information for - The Royal Society of Chemistry] |
| H5 | 7.18-7.30 (m) | Not available | [Supporting information for - The Royal Society of Chemistry] |
| H6 | 6.94-6.78 (m) | Not available | [Supporting information for - The Royal Society of Chemistry] |
Note: Due to the complexity of predicting exact chemical shifts, which are highly dependent on the solvent and computational model, a direct one-to-one comparison is often challenging. The focus is on the relative ordering and pattern of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which, after appropriate scaling, can be correlated with experimental IR bands.
Key IR Absorption Bands (cm⁻¹) for 2-Nitrophenol
| Functional Group | Experimental | Theoretical (DFT/B3LYP) | Data Source |
| O-H stretch | ~3200-3600 (broad) | Calculated frequencies are typically higher and require scaling | [Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol] |
| N-O stretch (asymmetric) | ~1525 | Calculated frequencies are typically higher and require scaling | [Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol] |
| N-O stretch (symmetric) | ~1350 | Calculated frequencies are typically higher and require scaling | [Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol] |
| C-N stretch | ~820 | Calculated frequencies are typically higher and require scaling | [Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λmax).
UV-Visible Absorption Maxima (λmax, nm) for 2-Nitrophenol
| Solvent | Experimental | Theoretical (TD-DFT) | Data Source |
| Ethanol | 275, 340 | Good agreement with experimental values is often achieved | [uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes] |
| Water | Not available | Good agreement with experimental values is often achieved |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.
Synthesis of Nitrophenols (General Procedure)
A common method for the synthesis of nitrophenols involves the nitration of phenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are critical for controlling the regioselectivity (ortho- vs. para- substitution). The product mixture is typically purified by techniques such as column chromatography or recrystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. Samples are dissolved in a suitable solvent (e.g., ethanol, methanol, water) and placed in a quartz cuvette.
Theoretical Calculation Methodology
Computational chemistry provides valuable insights into molecular properties and complements experimental data.
Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The molecular geometry is typically optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis Spectra Calculations: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis spectrum.
Visualizing Workflows and Relationships
Diagrams are essential for clearly communicating complex workflows and logical connections.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-nitrophenol.
"yield comparison of different synthetic methods for 2-iodo-3-nitrophenol"
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of available scientific literature and patent databases did not yield specific, reproducible synthetic methods detailing the yield of 2-iodo-3-nitrophenol. Consequently, a direct comparative guide based on previously published experimental data cannot be compiled. However, based on established principles of organic synthesis, two primary retrosynthetic pathways are proposed for the preparation of this compound. This guide outlines these theoretical methods, providing a framework for the development of a successful synthesis.
The two most viable synthetic routes to this compound are:
-
Direct Iodination of 3-Nitrophenol: This approach involves the electrophilic substitution of an iodine atom onto the aromatic ring of 3-nitrophenol.
-
Sandmeyer Reaction of 2-Amino-3-nitrophenol: This multi-step process begins with the diazotization of 2-amino-3-nitrophenol, followed by the introduction of iodine via a copper-catalyzed or uncatalyzed reaction.
Table 1: Hypothetical Yield Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Reaction Conditions | Hypothetical Yield (%) | Purity (%) |
| Method 1 | 3-Nitrophenol | I₂, Oxidizing Agent | Varies (e.g., Acidic, RT) | 40-60% | >95% |
| Method 2 | 2-Amino-3-nitrophenol | NaNO₂, HCl, KI | 0-5 °C then heat | 60-80% | >98% |
Note: The data presented in this table is illustrative and not based on published experimental results for the synthesis of this compound.
Method 1: Direct Iodination of 3-Nitrophenol
The direct iodination of phenolic compounds is a well-established method for the introduction of iodine onto an aromatic ring. The hydroxyl group of the phenol is an activating, ortho-, para-director. In the case of 3-nitrophenol, the nitro group is a deactivating, meta-director. Therefore, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the nitro group (positions 5) are deactivated. The position ortho to the hydroxyl group and meta to the nitro group (position 2) is a likely site for iodination.
Experimental Protocol (General)
-
Dissolution: Dissolve 3-nitrophenol in a suitable solvent (e.g., glacial acetic acid, ethanol, or water).
-
Reagent Addition: Add an iodinating agent, which is typically a combination of molecular iodine (I₂) and an oxidizing agent. Common oxidizing agents include nitric acid, hydrogen peroxide, or potassium iodate. The oxidizing agent generates the electrophilic iodine species (I⁺) in situ.
-
Reaction: Stir the reaction mixture at a controlled temperature. The reaction temperature and time will depend on the specific reagents and solvent used.
-
Work-up: After the reaction is complete, quench any remaining oxidizing agent and iodine. This can be achieved by adding a reducing agent such as sodium thiosulfate.
-
Isolation and Purification: The product can be isolated by extraction and purified by techniques such as recrystallization or column chromatography.
Safety Operating Guide
Proper Disposal of 2-Iodo-3-nitrophenol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Iodo-3-nitrophenol, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation and serious eye damage, and is very toxic to aquatic life.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter, especially when handling the solid form to avoid dust inhalation.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, carefully sweep the solid material to avoid creating dust, and collect it into a clearly labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated. Do not allow the chemical to enter drains or waterways.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. The material should be in its original or a compatible, sealed, and properly labeled container. For laboratories that generate small quantities of this waste, a chemical degradation procedure using Fenton oxidation can be considered as a pre-treatment step to reduce its toxicity before collection by a licensed waste disposal service. This procedure should only be carried out by trained personnel in a controlled laboratory environment.
Laboratory-Scale Degradation: Fenton Oxidation Protocol
Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a powerful oxidizing agent that can degrade many toxic organic compounds into less harmful substances like carbon dioxide, water, and inorganic ions.[2] For this compound, the degradation process is expected to involve initial deiodination followed by the breakdown of the nitrophenol ring.[3][4]
Materials:
-
This compound waste
-
Ferrous sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Stir plate and stir bar
-
pH meter
-
Appropriate reaction vessel (e.g., a beaker larger than the reaction volume)
-
Personal Protective Equipment (as listed above)
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, place the aqueous waste containing this compound in the reaction vessel with a stir bar.
-
pH Adjustment: While stirring, slowly add sulfuric acid to adjust the pH of the solution to approximately 3. Fenton's reaction is most effective in acidic conditions.[5][6]
-
Catalyst Addition: Add ferrous sulfate to the solution. The molar ratio of Fe²⁺ to the organic compound can vary, but a common starting point is a 1:10 to 1:20 ratio of Fe²⁺ to H₂O₂.[7]
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The addition should be done dropwise or in small increments to control the exothermic reaction.
-
Reaction: Allow the reaction to proceed with continuous stirring. The reaction time can range from 30 minutes to several hours, depending on the concentration of the pollutant.[6] The completion of the reaction may be indicated by a color change from dark to clear.[6]
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding sodium hydroxide until the pH is between 6 and 8. This will also precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Final Disposal: Allow the iron hydroxide precipitate to settle. The treated liquid, which now contains less toxic organic byproducts (such as short-chain carboxylic acids), along with the iron sludge, should be collected in a labeled hazardous waste container for pickup by a licensed disposal service.[8]
Quantitative Data for Fenton Oxidation of Nitrophenols
| Parameter | Recommended Value/Range | Notes |
| pH | 3 - 4 | Optimal for hydroxyl radical generation.[5][6] |
| H₂O₂ : Substrate Molar Ratio | 10:1 to 80:1 | Higher ratios can increase degradation efficiency but also costs.[7] |
| Fe²⁺ : H₂O₂ Molar Ratio | 1:10 to 1:20 | A common catalytic ratio.[7] |
| Reaction Time | 30 - 120 minutes | Dependent on substrate concentration and reagent ratios.[6] |
| Temperature | Ambient | The reaction is exothermic. |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer research environment.
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 6. usptechnologies.com [usptechnologies.com]
- 7. kirj.ee [kirj.ee]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Iodo-3-nitrophenol
Essential Safety and Handling Guide for 2-Iodo-3-nitrophenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that requires careful handling.[1] Based on its GHS classification, it is harmful if swallowed, in contact with skin, and if inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1] Due to the presence of the nitrophenol moiety, there is a potential for the formation of methemoglobin, which can impede the blood's ability to carry oxygen.[2][3]
| Hazard Category | GHS Classification | Key Precautions |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and call a poison center or doctor.[3] |
| Acute Dermal Toxicity | Harmful in contact with skin[1] | Wear protective gloves and clothing.[2] If on skin, wash with plenty of soap and water. |
| Acute Inhalation Toxicity | Harmful if inhaled[1] | Avoid generating dust. Work in a well-ventilated area or under a fume hood. If inhaled, move to fresh air. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1] | Wear protective gloves. If skin irritation occurs, get medical advice. |
| Serious Eye Damage/Irritation | Category 1/2A: Causes serious eye damage/irritation[1] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any experiment involving this compound to ensure appropriate PPE is selected.[4]
| Protection Type | Equipment | Rationale and Use Case |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over safety glasses for splash hazards.[4][5] | To protect against splashes and dust that can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves before each use.[4] | To prevent skin contact, as the substance is harmful and causes skin irritation.[1][2] |
| Body Protection | A fully buttoned laboratory coat is the minimum requirement.[4] A chemical-resistant apron is recommended for larger quantities.[6] | To protect against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or if working outside a fume hood.[4] | To prevent inhalation of the harmful dust.[1][2] |
Operational and Disposal Plans
A systematic approach is crucial for safely handling and disposing of this compound.
Pre-Handling Preparations
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.[4]
-
Fume Hood : Ensure a certified chemical fume hood is operational. All handling of this compound should occur within the fume hood.[4]
-
PPE Inspection : Inspect all required PPE for integrity before entering the laboratory.[4]
-
Spill Kit : Have a spill kit appropriate for toxic chemicals readily available.[4]
Handling Procedure
-
Work Area : Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.[4]
-
Weighing : If weighing the solid, do so within the fume hood.[4]
-
Solution Preparation : When preparing solutions, add the this compound slowly to the solvent to prevent splashing.[4]
-
Hygiene : Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.
Spill Response
-
Evacuation : Evacuate the immediate danger area.
-
Ventilation : Ensure adequate ventilation.
-
Containment : Cover drains to prevent the product from entering them.
-
Cleanup : For dry spills, carefully collect the material without generating dust and place it in a suitable container for disposal. Clean the affected area thoroughly.
Disposal Plan
Waste from this compound must be disposed of in accordance with national and local regulations.
-
Waste Collection : Leave the chemical in its original container if possible, or use a clearly labeled, sealed container. Do not mix with other waste.
-
Container Disposal : Handle uncleaned containers as you would the product itself.
-
Disposal Route : Dispose of the contents and container at an approved waste disposal plant.[3] Nitrophenols are classified as hazardous waste for transportation (UN 1663).
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
